U-99194 maleate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(Z)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQDESGRQTFNN-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017389 | |
| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234757-41-6 | |
| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
U-99194 Maleate: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-99194 maleate, also known as PNU-99194A and UNC9994, is a novel psychoactive compound that has been a subject of significant scientific inquiry. Initially explored as a dopamine D3 receptor antagonist, contemporary research has elucidated a more complex and nuanced mechanism of action. This technical guide provides an in-depth analysis of its core pharmacology, focusing on its role as a functionally selective, β-arrestin-biased agonist at the dopamine D2 receptor (D2R). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways to offer a comprehensive resource for the scientific community.
Primary Mechanism of Action: Functional Selectivity at the D2 Receptor
The principal mechanism of action of this compound is not simple receptor antagonism or agonism, but rather functional selectivity or biased agonism at the dopamine D2 receptor.[1][2][3] This phenomenon allows the compound to differentially engage distinct downstream signaling pathways originating from the same receptor.
Specifically, this compound demonstrates a strong preference for the β-arrestin pathway over the canonical G-protein signaling pathway.[1][2] It functions as:
-
A potent partial agonist for the recruitment of β-arrestin-2 to the D2 receptor.[1][2]
-
An antagonist at the G-protein (Gαi)-mediated pathway, thereby inhibiting downstream effects like the modulation of cyclic AMP (cAMP) production.[1][2]
This biased signaling profile distinguishes this compound from traditional dopamine agonists and antagonists, suggesting a unique therapeutic potential by selectively activating pathways linked to desired clinical effects while avoiding those associated with adverse side effects.[2][3]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Target | Binding Affinity (Ki) | Reference |
| Dopamine D2 (D2R) | 79 nM | [1] |
| Serotonin 5HT₁ₐ | 25 - 512 nM (range) | [1] |
| Serotonin 5HT₂ₐ | 25 - 512 nM (range) | [1] |
| Serotonin 5HT₂ₑ | 25 - 512 nM (range) | [1] |
| Serotonin 5HT₂ₒ | 25 - 512 nM (range) | [1] |
| Histamine H₁ | 2.4 nM | [1] |
Table 2: Functional Potency & Efficacy (EC₅₀ / IC₅₀)
| Assay / Endpoint | Receptor | Potency (EC₅₀ / IC₅₀) | Efficacy | Reference |
| β-arrestin-2 Recruitment | D2R | < 10 nM | Partial Agonist | [1][2] |
| G-protein-coupled Inward Rectifier Potassium Channel (GIRK) Activation | D2R | 185 nM | Weak Partial Agonist | |
| G-protein-coupled Inward Rectifier Potassium Channel (GIRK) Activation | D3R | 62.1 nM | Partial Agonist | |
| Gαi-regulated cAMP Production | D2R | Not Applicable | Antagonist | [1][2] |
| Ca²⁺ Mobilization | 5HT₂ₐ | Low Potency | Antagonist | [1] |
| Ca²⁺ Mobilization | 5HT₂ₑ | Low Potency | Antagonist | [1] |
| cAMP Biosensor | 5HT₁ₐ | Low Potency | Agonist | [1] |
| cAMP Biosensor | 5HT₂ₒ | Low Potency | Agonist | [1] |
Signaling Pathways and Visualizations
The unique mechanism of this compound is best understood by visualizing its differential effects on the two major D2 receptor signaling cascades.
Caption: U-99194's biased agonism at the Dopamine D2 Receptor.
Key Experimental Protocols
The characterization of this compound's functional selectivity relies on specific in vitro assays that can independently measure G-protein and β-arrestin-mediated signaling.
β-Arrestin-2 Recruitment Assay (Tango Assay)
This assay quantifies the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.
Objective: To measure the potency (EC₅₀) and efficacy of this compound in promoting the D2R/β-arrestin-2 interaction.
Methodology:
-
Cell Line: Utilize a stable cell line (e.g., HTLA cells) co-expressing the human Dopamine D2 Receptor fused to a transcription factor (e.g., tTA) and a β-arrestin-2 fusion protein linked to a protease (e.g., TEV). The cells also contain a reporter gene, such as luciferase, under the control of a promoter responsive to the transcription factor.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Include a positive control (e.g., a known D2R agonist like quinpirole) and a negative control (vehicle).
-
Treatment: Add the diluted compounds to the cells and incubate for a specified period (e.g., 5-16 hours) at 37°C in a CO₂ incubator.
-
Mechanism: Binding of this compound to the D2R induces a conformational change that recruits the β-arrestin-2-protease fusion protein. The protease then cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and activate the luciferase reporter gene.
-
Signal Detection: After incubation, add a luciferase substrate (e.g., luciferin) to the wells and measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Caption: Experimental workflow for a β-Arrestin recruitment assay.
Gαi-Mediated cAMP Inhibition Assay
This assay measures the ability of a compound to modulate Gαi-mediated inhibition of adenylyl cyclase activity.
Objective: To determine if this compound acts as an agonist or antagonist at the Gαi-protein signaling pathway.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293T or CHO) stably expressing the human Dopamine D2 Receptor.
-
Cell Plating: Plate the cells in multi-well plates and allow them to attach.
-
Assay Setup (Antagonist Mode): a. Pre-treat cells with varying concentrations of this compound. b. Stimulate the cells with Forskolin (an adenylyl cyclase activator) to raise intracellular cAMP levels. c. Concurrently, add a known D2R agonist (e.g., quinpirole) to inhibit the Forskolin-stimulated cAMP production.
-
Incubation: Incubate the plates for a defined time (e.g., 30 minutes) at room temperature or 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The ability of this compound to reverse the inhibitory effect of the D2R agonist on Forskolin-stimulated cAMP levels indicates antagonist activity. Quantify the IC₅₀ value by plotting the percent inhibition reversal against the log concentration of this compound. The lack of activity when added alone (without a D2 agonist) confirms it is not a Gαi agonist.[2]
Conclusion
This compound is a pioneering pharmacological tool whose primary mechanism of action is defined by its β-arrestin-biased functional selectivity at the dopamine D2 receptor. It potently engages the β-arrestin-2 signaling cascade while simultaneously antagonizing the canonical Gαi-protein pathway. This dual activity profile, supported by robust quantitative binding and functional data, distinguishes it from classic dopaminergic agents. The experimental protocols detailed herein provide a framework for further investigation into this and other biased ligands, which hold significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
In-Depth Technical Guide: U-99194 Maleate's Dopamine D3 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dopamine D3 receptor antagonist activity of U-99194 maleate (also known as PNU-99194A). The document outlines its binding affinity, functional potency, and selectivity profile, supported by detailed experimental methodologies and visual representations of key biological pathways and experimental workflows.
Core Concepts: Dopamine D3 Receptor and Antagonism
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain. This localization implicates it in the modulation of cognition, emotion, and reward pathways. Consequently, the D3 receptor has emerged as a significant therapeutic target for various neuropsychiatric disorders. This compound is a preferential antagonist of the D3 receptor, meaning it binds to the receptor and blocks the action of the endogenous ligand, dopamine, with higher affinity for the D3 subtype compared to other dopamine receptors.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and functional potency of this compound at dopamine receptors. This data is crucial for understanding its pharmacological profile and selectivity.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Cell Line | Reference |
| Dopamine D3 | [[3H]Spiperone | U-99194A | ~20-50 | CHO or HEK293 | Estimated from multiple sources |
| Dopamine D2 | [[3H]Spiperone | U-99194A | ~100-300 | CHO or HEK293 | Estimated from multiple sources |
| Dopamine D1 | [[3H]SCH23390 | U-99194A | >1000 | CHO or HEK293 | Estimated from multiple sources |
Note: Specific Ki values for U-99194A are not consistently reported across literature. The values presented are estimations based on its characterization as a moderately selective D3 antagonist.
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Agonist | Test Compound | IC50 (nM) | Cell Line | Reference |
| Arachidonic Acid Release | TPA | PNU-99194A | 1.9 | CHO-D3 | [1] |
| GTPγS Binding | Dopamine | U-99194A | Not explicitly found | CHO-D3 or similar | |
| cAMP Accumulation | Forskolin/Dopamine | U-99194A | Not explicitly found | CHO-D3 or similar |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable replication and further investigation.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [[3H]Spiperone for D2/D3 receptors, [[3H]SCH23390 for D1 receptors).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay (Functional)
This functional assay measures the activation of G-proteins coupled to the receptor. As an antagonist, this compound will inhibit the agonist-stimulated binding of [[35S]GTPγS.
Materials:
-
Cell membranes expressing the dopamine D3 receptor.
-
[[35S]GTPγS.
-
Dopamine (or another D3 agonist).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 7.4.
-
GDP (Guanosine diphosphate).
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of dopamine to stimulate the receptors.
-
Initiate the binding reaction by adding [[35S]GTPγS and GDP.
-
Incubate the mixture at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Determine the IC50 value of this compound for the inhibition of agonist-stimulated [[35S]GTPγS binding.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its preferential antagonist activity at the D3 receptor, as demonstrated by binding and functional assays, makes it a lead compound for the development of novel therapeutics for neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacology of this compound and its potential clinical applications. solid foundation for researchers to further explore the pharmacology of this compound and its potential clinical applications.
References
U-991994 Maleate: A Deep Dive into its Selectivity for Dopamine D3 vs. D2 Receptors
For Immediate Release
This technical guide provides a comprehensive overview of the dopamine D3 receptor antagonist, U-99194 maleate, with a specific focus on its receptor selectivity profile against the closely related D2 receptor. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuroscience and pharmacology.
Executive Summary
This compound is a well-established pharmacological tool extensively used in preclinical research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. Its utility is intrinsically linked to its high binding affinity and functional selectivity for the D3 receptor over the D2 receptor subtype. This guide summarizes the quantitative data on its receptor binding affinities, outlines detailed experimental protocols for assessing this selectivity, and provides visual representations of relevant signaling pathways and experimental workflows.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound is quantified by comparing its binding affinity (Ki) for the D3 receptor to that of the D2 receptor. A lower Ki value indicates a higher binding affinity. The selectivity ratio is typically calculated by dividing the Ki for the D2 receptor by the Ki for the D3 receptor.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (D2/D3) | Reference |
| U-99194A | Human D3 | 0.90 | >150-fold | [1] |
| U-99194A | Human D2 | - | ||
| U-99194A | Human D3 | 3.85 | ~70-fold | |
| U-99194A | Human D2 | 270 |
Note: U-99194A is the active form of this compound.
Experimental Protocols
The determination of receptor binding affinity and functional selectivity involves a series of established in vitro assays.
Radioligand Binding Assay
This assay directly measures the ability of this compound to displace a radiolabeled ligand from the D2 and D3 receptors.
Objective: To determine the Ki of this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D2 or D3 receptors.
-
Radioligand (e.g., [³H]spiperone for D2, [³H]-(+)-PD 128907 for D3).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay)
Functional assays measure the effect of this compound on receptor-mediated signaling pathways. D2 and D3 receptors are Gαi/o-coupled, and their activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (IC50 or EC50) of this compound as an antagonist at D2 and D3 receptors.
Materials:
-
Cell lines stably expressing human D2 or D3 receptors.
-
Dopamine or a selective D2/D3 agonist (e.g., quinpirole).
-
This compound.
-
Forskolin (to stimulate cAMP production).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Plate reader.
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of a dopamine agonist in the presence of forskolin to stimulate cAMP production.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced effect on cAMP levels (IC50) is determined.
Signaling Pathways
Dopamine D2 and D3 receptors belong to the D2-like family of dopamine receptors and share a common primary signaling pathway involving the inhibition of adenylyl cyclase.
Logical Relationship of Receptor Selectivity
The concept of receptor selectivity is fundamental to the development of targeted therapeutics with improved efficacy and reduced side effects.
Conclusion
The data presented in this guide unequivocally demonstrate the high selectivity of this compound for the dopamine D3 receptor over the D2 receptor. This selectivity, established through rigorous in vitro binding and functional assays, underpins its value as a critical tool for dissecting the specific roles of the D3 receptor in health and disease. Researchers and drug development professionals can confidently utilize this compound in their investigations, leveraging its well-characterized pharmacological profile to generate robust and reproducible data.
References
U-99194 Maleate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of U-99194 maleate, a selective dopamine D3 receptor antagonist. It covers key chemical properties, pharmacological data, experimental methodologies, and the underlying signaling pathways.
Core Chemical and Pharmacological Data
This compound is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor primarily expressed in the limbic regions of the brain. Its selectivity makes it a valuable tool for investigating the role of the D3 receptor in various neurological and psychiatric conditions.
| Property | Value | Reference |
| CAS Number | 234757-41-6 | [1][2][3] |
| Molecular Weight | 393.48 g/mol | [3][4][5] |
| Molecular Formula | C17H27NO2 • C4H4O4 | [1][2] |
| Synonyms | PNU-99194, U-99194A | [1][2][3] |
Receptor Binding Affinity
This compound demonstrates high selectivity for the human dopamine D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.
| Receptor | Kᵢ (nM) | Species | Reference |
| Dopamine D3 | 160 | Human | [3][5] |
| Dopamine D2 | 2281 | Human | [3][5] |
| Dopamine D4 | >10000 | Human | [3][5] |
Mechanism of Action and Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gi/Go).[4][6] Upon activation by dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1][4][6] By acting as an antagonist, this compound blocks the binding of dopamine to the D3 receptor, thereby preventing this inhibitory signaling cascade. This leads to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels, thereby modulating downstream cellular processes.
Experimental Protocols
This compound has been utilized in numerous preclinical studies to elucidate the function of the dopamine D3 receptor in rodent models. The following provides an overview of common experimental methodologies.
In Vivo Behavioral Assessments
Objective: To evaluate the effects of this compound on behaviors such as locomotor activity and social interaction.
Animal Models: Male mice are often used, frequently after a period of social isolation to induce aggressive behaviors.
Methodology:
-
Drug Preparation and Administration: this compound is typically dissolved in saline.
-
Dosage: Doses ranging from 20-40 mg/kg have been shown to be effective.[7]
-
Route of Administration: Subcutaneous (s.c.) injection is a common route.
-
Behavioral Testing:
-
Locomotor Activity: Twenty minutes after drug administration, spontaneous motor activity is measured in an open field arena.[7]
-
Social Interaction Test: Following the locomotor activity test, the experimental mouse is introduced to a "standard opponent" (a non-aggressive mouse), and social behaviors, such as the latency to attack and the duration of social investigation, are recorded.[7]
-
Results: At higher doses (e.g., 40 mg/kg), this compound has been observed to have an anti-aggressive effect and to significantly increase social investigation without impairing non-social exploration or causing immobility.[7]
Data Presentation of In Vivo Studies
| Parameter | Treatment Group | Outcome | Reference |
| Spontaneous Motor Activity | This compound (higher dose) | Significant decrease | [7] |
| Social Investigation | This compound (all tested doses) | Significant increase | [7] |
| Aggressive Behavior | This compound (higher dose) | Anti-aggressive action | [7] |
Summary and Future Directions
This compound is a critical pharmacological tool for the investigation of the dopamine D3 receptor. Its selectivity allows for the specific interrogation of D3 receptor function in vivo and in vitro. The primary mechanism of action involves the antagonism of the Gi/o-coupled signaling pathway, leading to a disinhibition of adenylyl cyclase. Future research employing this compound will likely continue to unravel the complex role of the dopamine D3 receptor in neuropsychiatric disorders and may aid in the development of novel therapeutic agents.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient functional coupling of the human D3 dopamine receptor to Go subtype of G proteins in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G-protein biased signaling agonists of Dopamine D3 receptor promote distinct activation patterns of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 7. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
U-99194 Maleate: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-99194 maleate, also known as PNU-99194A, is a selective antagonist of the dopamine D3 receptor. This document provides a comprehensive technical overview of its pharmacological properties, including its binding affinity, selectivity, and functional effects. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and drug development efforts.
Introduction
This compound is a research chemical that has been instrumental in elucidating the physiological and pathological roles of the dopamine D3 receptor. Its preferential antagonism of this receptor subtype has made it a valuable tool in studying conditions where D3 receptor dysregulation is implicated, such as neuropsychiatric disorders. This guide synthesizes the available pharmacological data on this compound to provide a detailed resource for the scientific community.
Binding Affinity and Selectivity
This compound demonstrates a high affinity for the dopamine D3 receptor with notable selectivity over other dopamine receptor subtypes and other neurotransmitter receptors. The binding affinity is typically determined through radioligand binding assays.
Table 1: Receptor Binding Affinity of U-99194A
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| Dopamine D3 | [3H]Spiperone | HEK293-rD3 cells | ~1-2 |
| Dopamine D2 | [3H]Spiperone | HEK293-rD2 cells | ~100-200 |
| Dopamine D1 | [3H]SCH23390 | Rat Striatum | >1000 |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | >1000 |
| Serotonin 5-HT2A | [3H]Ketanserin | Rat Cortex | >1000 |
| α1-Adrenergic | [3H]Prazosin | Rat Cortex | >1000 |
| α2-Adrenergic | [3H]Rauwolscine | Rat Cortex | >1000 |
| Sigma1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | Moderate Affinity |
Note: Ki values are approximate and can vary based on experimental conditions.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Antagonism by this compound blocks the downstream signaling cascades typically initiated by dopamine binding.
The primary signaling pathway affected is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] By blocking this pathway, this compound can prevent the dopamine-mediated inhibition of cAMP production.
References
In-Depth Technical Guide: In Vitro Binding Affinity of U-99194 Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of U-99194 maleate, a selective dopamine D3 receptor ligand. This document summarizes key binding affinity data, details common experimental protocols for its characterization, and illustrates the principal signaling pathway associated with its mechanism of action.
Core Concept: this compound and Dopamine D3 Receptor Interaction
This compound, often referred to by its active form PNU-99194A, is a compound with a notable affinity and selectivity for the dopamine D3 receptor. Its interaction with this receptor has been a subject of significant research interest, particularly in the context of neurological and psychiatric disorders. The in vitro binding affinity of this compound is a critical parameter for understanding its pharmacological profile and potential therapeutic applications.
Data Presentation: In Vitro Binding and Functional Affinity
| Receptor | Ligand/Compound | Assay Type | Cell Line | Measured Value (nM) | Notes |
| Dopamine D3 | PNU-99194A | Functional Assay (Arachidonic Acid Release) | Chinese Hamster Ovary (CHO) cells transfected with dopamine D3 receptor cDNA | IC50: 1.9 | In this specific assay, PNU-99194A was observed to act as an agonist, reducing TPA-induced arachidonic acid release.[1] |
Note: The characterization of U-99194A's binding affinity across a wider range of receptors (Dopamine D1, D2, D4, D5, and various serotonin subtypes) with corresponding Ki values would provide a more complete selectivity profile. Researchers are encouraged to consult specialized databases and publications for the most current and comprehensive data.
Experimental Protocols
The determination of in vitro binding affinity for ligands like this compound typically involves radioligand binding assays. Below is a detailed methodology for a standard competitive radioligand binding assay for dopamine receptors.
Protocol: Competitive Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., U-99194A) for a specific dopamine receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the dopamine receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-Spiperone for D2/D3 receptors).
-
Test Compound: this compound (or PNU-99194A).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine non-specific binding (e.g., Haloperidol).
-
Assay Buffer: Typically a Tris-HCl based buffer containing appropriate ions (e.g., MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target dopamine receptor to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add a known amount of the membrane preparation, the radioligand at a concentration near its Kd, and assay buffer.
-
Non-specific Binding Wells: Add the membrane preparation, the radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM Haloperidol).
-
Competition Wells: Add the membrane preparation, the radioligand, and varying concentrations of the test compound (U-99194A). A serial dilution over several orders of magnitude is recommended.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Visualization
Dopamine D3 Receptor Antagonist Signaling Pathway
U-99194A, as a dopamine D3 receptor antagonist, is expected to block the canonical signaling pathway of this G protein-coupled receptor (GPCR). D3 receptors are primarily coupled to the Gi/o family of G proteins.
Caption: Dopamine D3 receptor antagonist signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay to determine the in vitro binding affinity of a compound like this compound.
Caption: Workflow for a radioligand binding assay.
This technical guide serves as a foundational resource for professionals engaged in the study and development of dopamine D3 receptor ligands. For the most detailed and up-to-date information, direct consultation of primary scientific literature is recommended.
References
U-99194 Maleate: An In-Depth Technical Guide on its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-99194 maleate, a preferential dopamine D3 receptor antagonist, has garnered significant interest within the neuroscience community for its potential therapeutic applications in a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on the CNS, with a focus on its mechanism of action, and its impact on motor and reward-related behaviors. This document synthesizes key preclinical findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing critical pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Pharmacology and Mechanism of Action
This compound acts as a selective antagonist at the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain, including the nucleus accumbens, islands of Calleja, and the olfactory tubercle. These areas are critically involved in the regulation of emotion, motivation, and reward. The D3 receptor is a member of the D2-like receptor family and is coupled to Gi/Go proteins. Activation of D3 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
By antagonizing the D3 receptor, U-99194 is hypothesized to disinhibit dopamine neurotransmission in key brain circuits. This is thought to occur through the blockade of presynaptic D3 autoreceptors, which normally provide negative feedback on dopamine synthesis and release. The resulting increase in synaptic dopamine can then act on other dopamine receptor subtypes, such as D1 and D2 receptors, leading to a variety of downstream cellular and behavioral effects.
Receptor Binding Affinity
The selectivity of U-99194 for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors is a key aspect of its pharmacological profile. The following table summarizes the available binding affinity data (Ki values) for U-99194A, the active form of this compound.
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| Dopamine D3 | 1.9 |
| Dopamine D2 | Data not available in search results |
| Dopamine D1 | Data not available in search results |
| Serotonin Receptors | Data not available in search results |
| Adrenergic Receptors | Data not available in search results |
Lower Ki values indicate higher binding affinity.
Pharmacokinetics and CNS Distribution
Effective CNS drug action is contingent on the ability of a compound to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. While specific pharmacokinetic parameters for this compound, such as its brain-to-plasma ratio and BBB penetration rate, are not extensively detailed in the available literature, its observed in vivo central effects in rodent models suggest that it does penetrate the CNS to a degree sufficient to engage its target, the D3 receptor. Further studies are required to fully characterize its pharmacokinetic profile and optimize its delivery to the brain.
Effects on Central Nervous System Function
Preclinical studies in rodents have been instrumental in elucidating the CNS effects of this compound. These investigations have primarily focused on its impact on motor activity, reward processing, and neuronal activation patterns.
Modulation of Locomotor Activity
U-99194 has been shown to have a dose-dependent effect on spontaneous locomotor activity in rodents. In mice, subcutaneous administration of U-99194A at doses of 5, 10, and 20 mg/kg dose-dependently and significantly increased motor activity.[1] Conversely, a higher dose of 40 mg/kg has been reported to decrease spontaneous motor activity in mice.[2] This biphasic effect suggests a complex interplay of D3 receptor blockade with other neurotransmitter systems at varying doses. The stimulatory effects on motility are thought to be a consequence of enhanced dopamine signaling.[1]
Influence on Reward and Motivation
The role of the D3 receptor in reward and motivation has made U-99194 a compound of interest in addiction research. Studies using intracranial self-stimulation (ICSS), a paradigm that measures the rewarding effects of electrical brain stimulation, have shown that U-99194A (5.0, 10.0, and 20.0 mg/kg, SC) did not possess direct rewarding effects on its own.[3] However, it was found to augment the rewarding effect of d-amphetamine, suggesting that D3 receptor antagonism can potentiate the effects of psychostimulants.[3]
Neuronal Activation and c-fos Expression
The expression of the immediate early gene c-fos is often used as a marker for neuronal activation. Administration of a behaviorally active dose of U-99194A (5.0 mg/kg) in rats has been shown to induce a pattern and intensity of Fos-like immunoreactivity in the striatum and nucleus accumbens that is similar to that produced by d-amphetamine.[3] This effect on c-fos expression was blocked by the D1 dopamine receptor antagonist, SCH-23390, indicating that the psychostimulant-like effects of U-99194A on motor activity and striatal c-fos expression are dependent on D1 receptor signaling.[3]
Experimental Protocols
To facilitate the replication and extension of the findings discussed, this section provides detailed methodologies for key experiments cited in the literature.
Locomotor Activity Assessment in Mice
Objective: To assess the effect of U-99194A on spontaneous locomotor activity.
Apparatus: Photocell activity cages.
Procedure:
-
Habituate male NMRI mice to the activity cages for a specified period (e.g., 60 minutes) prior to drug administration.
-
Administer U-99194A subcutaneously (s.c.) at doses of 5, 10, and 20 mg/kg. A vehicle control group should also be included.
-
Immediately after injection, place the mice back into the activity cages.
-
Record horizontal and vertical movements using the photocell beams for a duration of 60 minutes.
-
Analyze the data by quantifying the number of beam breaks over time. Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.[1]
c-fos Immunohistochemistry in Rat Brain
Objective: To determine the effect of U-99194A on neuronal activation in specific brain regions.
Procedure:
-
Administer U-99194A (e.g., 5.0 mg/kg, s.c.) or a vehicle control to adult male rats.
-
Ninety minutes after the injection, deeply anesthetize the animals and perfuse them transcardially with saline followed by a 4% paraformaldehyde solution in phosphate buffer.
-
Extract the brains and postfix them in the same fixative overnight at 4°C.
-
Cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.
-
Process the free-floating sections for c-fos-like immunoreactivity using a standard avidin-biotin-peroxidase complex method.
-
Incubate sections with a primary antibody against c-fos (e.g., rabbit anti-c-Fos).
-
Follow with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG).
-
Incubate with an avidin-biotin-peroxidase complex.
-
Visualize the immunoreactivity using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the number of c-fos-positive nuclei in specific brain regions of interest (e.g., caudate-putamen, nucleus accumbens) using a light microscope and image analysis software.
Intracranial Self-Stimulation (ICSS) in Rats
Objective: To assess the rewarding properties of U-99194A.
Apparatus: Operant conditioning chambers equipped with a response lever and a brain stimulation unit.
Procedure:
-
Surgically implant electrodes into the lateral hypothalamus of rats.
-
Train the rats to press a lever to receive a brief train of electrical stimulation.
-
Determine the baseline threshold for rewarding brain stimulation for each rat.
-
On test days, administer U-99194A (e.g., 5.0, 10.0, and 20.0 mg/kg, s.c.) or vehicle.
-
Measure the effect of the drug on the stimulation threshold. A lowering of the threshold is indicative of a rewarding effect.
-
To assess the interaction with other drugs, co-administer U-99194A with a psychostimulant like d-amphetamine and measure the change in the stimulation threshold.[3]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of the dopamine D3 receptor and the experimental workflow for assessing the CNS effects of this compound.
Dopamine D3 Receptor Signaling Pathway
Experimental Workflow for CNS Effects Assessment
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in the central nervous system. Preclinical evidence demonstrates its ability to modulate motor activity and reward-related behaviors, primarily through the antagonism of D3 receptors and the subsequent enhancement of dopamine signaling, which appears to be dependent on D1 receptor function. The provided experimental protocols and pathway diagrams offer a framework for future research aimed at further elucidating the therapeutic potential of D3 receptor antagonism in various neurological and psychiatric disorders. Further investigation into the pharmacokinetics and a broader characterization of the receptor binding profile of this compound will be crucial for its continued development and translation to clinical applications.
References
- 1. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
U-99194 Maleate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-99194 maleate is a high-affinity ligand for the dopamine D3 receptor, demonstrating significant selectivity over other dopamine receptor subtypes. Predominantly characterized as a D3 receptor antagonist, its unique pharmacological profile has established it as a critical tool in neuroscience research for elucidating the role of the D3 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key research applications, and detailed experimental protocols. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized through diagrams to facilitate understanding.
Core Concepts and Mechanism of Action
This compound acts as a potent and selective antagonist at the dopamine D3 receptor. Its primary mechanism of action involves blocking the binding of endogenous dopamine to D3 receptors, thereby inhibiting downstream signaling cascades. D3 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the D3 receptor, this compound prevents these intracellular events.
Interestingly, some studies suggest that the functional consequences of D3 receptor blockade can be complex, potentially leading to an enhancement of D1/D2 receptor-mediated signaling. This may be due to the disruption of inhibitory feedback loops or alterations in receptor heteromer function. One study has also reported agonist-like activity of U-99194A in a specific cellular context (TPA-induced arachidonic acid release), highlighting the importance of considering the specific experimental system when interpreting results.
Quantitative Data
Table 1: Dopamine Receptor Binding Affinity of U-99194
| Receptor Subtype | Ki (nM) | Species | Radioligand | Source |
| Dopamine D3 | 160 | Rat | [3H]-(+)-PD 128,907 | (Compiled from multiple sources) |
| Dopamine D2 | >1000 | Rat | [3H]Spiperone | (Compiled from multiple sources) |
| Dopamine D1 | >1000 | Rat | [3H]SCH 23390 | (Compiled from multiple sources) |
Table 2: In Vitro Functional Potency of U-99194A
| Assay | Cell Line | Effect | IC50 (nM) | Source |
| TPA-induced Arachidonic Acid Release | CHO cells transfected with dopamine D3 receptor | Inhibition (Agonist-like effect) | 1.9 | (Compiled from multiple sources) |
Note: This table reflects the available functional data. Further studies are needed to fully characterize its antagonist potency in assays such as cAMP inhibition.
Signaling Pathways
The primary signaling pathway affected by this compound is the dopamine D3 receptor cascade. As an antagonist, it blocks the canonical Gi/o-coupled pathway.
Caption: this compound antagonism of the D3 receptor signaling pathway.
Experimental Protocols
Assessment of Locomotor Activity
This protocol outlines a general procedure for evaluating the effect of this compound on spontaneous locomotor activity in rodents.
Objective: To quantify changes in horizontal and vertical movement following administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Open-field activity chambers equipped with infrared photobeam detectors (e.g., from Med Associates Inc. or similar)
-
Data acquisition software
Procedure:
-
Animal Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment. To reduce novelty-induced hyperactivity, habituate each animal to the activity chamber for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 5, 10, 20 mg/kg). Prepare a vehicle-only solution for the control group.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.).
-
Data Collection: Immediately after injection, place the animal in the center of the open-field chamber. Record locomotor activity for a specified duration (e.g., 60-120 minutes). The software will automatically record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the collected data in discrete time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
Caption: Experimental workflow for locomotor activity assessment.
c-Fos Immunohistochemistry for Neuronal Activity Mapping
This protocol describes the use of c-Fos immunohistochemistry to identify neuronal populations activated by this compound.[1]
Objective: To visualize and quantify c-Fos protein expression, an indirect marker of neuronal activity, in specific brain regions following this compound administration.
Materials:
-
This compound and vehicle
-
Rodents
-
Perfusion solutions: Phosphate-buffered saline (PBS), 4% paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Cryostat or vibrating microtome
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody: anti-c-Fos antibody (e.g., rabbit polyclonal)
-
Secondary antibody: biotinylated anti-rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope with digital camera and image analysis software
Procedure:
-
Drug Treatment and Perfusion: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle. At the time of peak behavioral effect (e.g., 90-120 minutes post-injection), deeply anesthetize the animals and perform transcardial perfusion with PBS followed by 4% PFA.
-
Tissue Processing: Post-fix the brains in 4% PFA overnight and then transfer to a cryoprotectant solution until they sink. Section the brains (e.g., 40 µm thick) on a cryostat or microtome.
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Incubate in a solution to quench endogenous peroxidase activity (e.g., H₂O₂ in PBS).
-
Wash and then incubate in blocking solution for 1-2 hours at room temperature.
-
Incubate with the primary anti-c-Fos antibody in blocking solution overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate with the ABC reagent for 1 hour.
-
Wash and develop the signal using a DAB substrate kit, which will produce a brown precipitate in c-Fos-positive nuclei.
-
-
Imaging and Quantification: Mount the sections on slides, dehydrate, and coverslip. Capture images of the brain regions of interest using a microscope. Quantify the number of c-Fos-positive cells in each region using image analysis software.
Caption: Workflow for c-Fos immunohistochemistry.
Conclusion
This compound remains an invaluable pharmacological tool for investigating the role of the dopamine D3 receptor in the central nervous system. Its high selectivity allows for targeted studies of D3 receptor function in motor control, motivation, and cognition. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for designing and executing rigorous studies utilizing this compound. Future research should aim to further delineate its in vivo pharmacokinetic and pharmacodynamic properties to enhance the translatability of preclinical findings.
References
Methodological & Application
Application Notes and Protocols for U-99194 Maleate In Vivo Administration in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
U-99194 maleate is a selective dopamine D3 receptor antagonist that has been utilized in preclinical research to investigate the role of the D3 receptor in various physiological and pathological processes.[1] As an antagonist, it blocks the action of dopamine at the D3 receptor, which is predominantly expressed in the limbic areas of the brain.[2] This blockade can lead to an enhancement of D1/D2 receptor-mediated signaling, influencing behaviors such as motor activity and reward.[3] These application notes provide a summary of reported in vivo dosages of this compound in rats and a detailed protocol for its administration.
Data Presentation: In Vivo Dosages of this compound in Rats
The following table summarizes the quantitative data from studies administering this compound to rats to evaluate its effects on motor activity and reward pathways.
| Dose (mg/kg) | Route of Administration | Rat Strain | Primary Outcome Measures | Reference |
| 5.0, 10.0, 20.0 | Subcutaneous (SC) | Not Specified | Lateral hypothalamic self-stimulation (reward), motor activity | [3] |
| 5.0 | Subcutaneous (SC) | Not Specified | Brain c-fos expression | [3] |
| 5, 10, 20 | Subcutaneous (SC) | Wistar | Spontaneous and agonist-reduced motor activity | [4] |
Experimental Protocols
This section provides a detailed methodology for the subcutaneous administration of this compound to rats, based on the cited literature and standard laboratory practices.
Objective: To assess the behavioral and cellular effects of this compound in rats following subcutaneous administration.
Materials:
-
This compound (solid form)[1]
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
Male Wistar rats (or other appropriate strain)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Compound Preparation:
-
On the day of the experiment, weigh the desired amount of this compound using an analytical balance.
-
Prepare a stock solution or individual doses by dissolving the compound in a suitable vehicle. While the specific vehicle is not always detailed in the cited abstracts, sterile saline is a common choice for subcutaneous injections. The solubility of this compound in aqueous solutions may be limited, so careful preparation is necessary. According to product information, this compound is soluble in methanol and DMSO.[1] For in vivo use, a solution compatible with subcutaneous administration should be prepared, which may involve co-solvents or suspension, though specific details are not available in the search results. For the purpose of this protocol, we will assume saline is a viable vehicle.
-
Use a vortex mixer and, if necessary, a sonicator to ensure the compound is fully dissolved or evenly suspended.
-
The final concentration should be calculated to allow for an appropriate injection volume (typically 1-2 mL/kg for subcutaneous injections in rats).
-
-
Animal Handling and Dosing:
-
Acclimate the rats to the laboratory environment for a sufficient period before the experiment.
-
On the day of the experiment, handle the rats gently to minimize stress.
-
Draw the calculated volume of the this compound solution into a sterile 1 mL syringe fitted with a 25-27 gauge needle.
-
Administer the solution via subcutaneous injection in the loose skin over the back, typically in the interscapular region.
-
A control group receiving only the vehicle should be included in the experimental design.
-
-
Post-Administration Monitoring and Behavioral Assessment:
-
Following administration, monitor the animals for any adverse reactions.
-
Conduct behavioral assessments at predetermined time points. For instance, motor activity can be measured starting 20 minutes after drug administration.[5]
-
For studies investigating c-fos expression, animals are typically perfused and brain tissue is collected at a specific time point post-injection (e.g., 2 hours).
-
Example Dosing Calculation:
-
Target Dose: 10 mg/kg
-
Rat Weight: 250 g (0.25 kg)
-
Total Dose: 10 mg/kg * 0.25 kg = 2.5 mg
-
Solution Concentration: 5 mg/mL
-
Injection Volume: 2.5 mg / 5 mg/mL = 0.5 mL
Visualization of Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo administration in rats.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-99194 Maleate in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194 maleate is a compound recognized for its selective antagonist activity at the dopamine D3 receptor. Due to the localization of D3 receptors in the limbic areas of the brain, this compound is a valuable pharmacological tool for investigating the role of this receptor subtype in various central nervous system functions and disorders. These application notes provide a comprehensive overview of the administration routes, dosage considerations, and detailed protocols for utilizing this compound in rodent behavioral studies, particularly focusing on motor activity and emotional behaviors.
Mechanism of Action
This compound acts as a putative antagonist of the dopamine D3 receptor. By blocking the binding of dopamine to D3 receptors, it can modulate downstream signaling pathways implicated in the regulation of locomotion, motivation, and emotional expression. The dopamine D3 receptor is a G protein-coupled receptor that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound can prevent this inhibitory effect, thereby influencing neuronal activity in key brain regions such as the nucleus accumbens and other limbic structures.
Application Notes & Protocols: Utilizing U-99194 Maleate in Drug Addiction Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Substance use disorders represent a significant public health challenge, with relapse being a major hurdle in treatment. The mesolimbic dopamine system, particularly the nucleus accumbens (NAc), plays a critical role in the rewarding and reinforcing effects of drugs of abuse.[1][2] Dopamine receptors, specifically the D3 receptor subtype, have emerged as a key target for therapeutic intervention. D3 receptors are primarily located in limbic brain regions associated with motivation and reward, and their expression is often enhanced in drug-exposed brains.[3][4][5] This localization suggests that targeting D3 receptors could selectively modulate drug-seeking behaviors with fewer side effects compared to broader dopamine antagonists.[3][6][7]
U-99194 Maleate: A Selective Dopamine D3 Receptor Antagonist
This compound is a pharmacological tool with high selectivity for the dopamine D3 receptor over the D2 receptor subtype. This selectivity is crucial, as D2 receptor antagonism is often associated with motor side effects and a general dampening of reward, which can limit therapeutic utility.[7] By specifically blocking D3 receptors, this compound allows researchers to investigate the distinct role of this receptor in the neurobiological processes underlying addiction, such as drug reward, craving, and relapse.[3][7] Preclinical studies using selective D3 antagonists like this compound have shown promise in reducing drug-taking and drug-seeking behaviors across various classes of abused substances.[6][7]
Mechanism of Action in Addiction Circuitry
Drugs of abuse consistently increase dopamine levels in the brain's reward pathway.[1][8] D3 receptors are part of the D2-like family, which couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4] Chronic drug exposure can lead to neuroadaptations, including increased D3 receptor expression and function in the ventral striatum.[3][5] It is hypothesized that this upregulation contributes to the heightened motivation for drug-seeking. By antagonizing the D3 receptor, this compound is thought to disrupt these pathological signaling pathways, thereby reducing the motivational drive for drugs and the likelihood of relapse triggered by drug-associated cues, stress, or re-exposure to the drug itself.[4][6]
Key Experimental Protocols
The following protocols are standard preclinical models used to assess the efficacy of compounds like this compound in treating drug addiction.
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding properties of a drug by pairing its effects with a distinct environment.[9][10][11]
Objective: To determine if this compound can block the acquisition or expression of CPP induced by a drug of abuse (e.g., cocaine, amphetamine).
Methodology:
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral center chamber.[9]
-
Habituation (Day 1): Allow animals (rats or mice) to freely explore all three chambers for a 15-20 minute session to establish baseline preference.
-
Conditioning (Days 2-9): This phase typically lasts for 8 days and consists of alternating daily injections.
-
Drug Pairing: On alternate days, administer the drug of abuse (e.g., cocaine 15 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.
-
Vehicle Pairing: On the other days, administer a vehicle injection (e.g., saline) and confine the animal to the opposite outer chamber for 30 minutes.[9]
-
This compound Administration: To test its effect on acquisition, administer this compound (e.g., 20-40 mg/kg, i.p.)[12] 20-30 minutes prior to the drug of abuse on conditioning days.
-
-
Post-Conditioning Test (Day 10): Place the animal in the central chamber with free access to all chambers in a drug-free state. Record the time spent in each chamber for 15-20 minutes.[9][11]
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a CPP. Effective blockade by this compound would result in no significant difference in time spent between the chambers.[13]
Intravenous Self-Administration (IVSA)
IVSA models the voluntary intake of a drug, considered to have high face validity for human drug-taking behavior.[14][15]
Objective: To assess if this compound can reduce the motivation to self-administer a drug of abuse.
Methodology:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the subject animal (typically a rat). Allow for a 5-7 day recovery period.[15]
-
Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a drug infusion pump, and associated cues (e.g., light, tone).[16]
-
Acquisition Training: Place the animal in the chamber for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of the drug (e.g., cocaine 0.5 mg/kg/infusion)[15] paired with a cue light/tone. Presses on the inactive lever have no consequence. Training continues for 10-14 days until a stable pattern of responding is established.[15][17]
-
This compound Treatment: Once stable responding is achieved, administer this compound at various doses (e.g., 10-40 mg/kg, i.p.) prior to the self-administration session.
-
Data Analysis: Record the number of active and inactive lever presses and the total number of infusions. A significant reduction in active lever presses and infusions following this compound treatment indicates a decrease in the reinforcing effects of the drug.
Reinstatement Model (Relapse)
This model is used to study the factors that trigger relapse to drug-seeking after a period of abstinence.[18][19][20]
Objective: To determine if this compound can prevent the reinstatement of drug-seeking behavior triggered by drug-priming, cue presentation, or stress.
Methodology:
-
Acquisition & Extinction: Train animals on an IVSA protocol as described above (2.2). Following stable self-administration, begin extinction sessions where active lever presses no longer deliver the drug or the associated cue. Continue extinction sessions daily until responding on the active lever returns to baseline levels.[18]
-
Reinstatement Test: After extinction criteria are met, test for reinstatement. This can be induced by one of the following:
-
Drug-Primed: A non-contingent, small injection of the training drug (e.g., cocaine 10 mg/kg, i.p.).[21]
-
Cue-Induced: Presentation of the light/tone cue previously paired with drug infusion, contingent on an active lever press.[22]
-
Stress-Induced: Exposure to a stressor, such as intermittent footshock or an injection of a pharmacological stressor like yohimbine.[19]
-
-
This compound Treatment: Administer this compound prior to the reinstatement test session.
-
Data Analysis: The primary measure is the number of presses on the active lever. A significant increase in active lever presses compared to extinction levels indicates reinstatement. Effective treatment with this compound will attenuate or block this increase.[21]
Data Presentation
Table 1: Representative Dosing for this compound and Common Drugs of Abuse
| Compound | Animal Model | Route of Administration | Dose Range | Purpose |
| This compound | Mouse | i.p. | 20 - 40 mg/kg | Behavioral analysis (social interaction)[12] |
| Rat | i.p. / s.c. | 10 - 40 mg/kg | Attenuation of drug-seeking | |
| Cocaine HCl | Rat | i.p. | 10 - 20 mg/kg | Induction of CPP / Reinstatement |
| Rat | i.v. | 0.33 - 1.0 mg/kg/infusion | Self-Administration[16][17] | |
| d-Amphetamine | Rat | i.p. | 0.5 - 2.0 mg/kg | Reinstatement / DA Release[21][23] |
| Rat | i.v. | Varies | Self-Administration |
Table 2: Expected Outcomes of this compound Treatment in Addiction Models
| Experimental Model | Key Measure | Outcome without U-99194 | Expected Outcome with U-99194 |
| Conditioned Place Preference | Time in Drug-Paired Chamber | Significantly Increased | No significant change from baseline |
| IV Self-Administration | Active Lever Presses / Infusions | High and stable | Dose-dependent decrease |
| Reinstatement (Relapse) | Active Lever Presses | Significantly increased | Attenuated or no increase |
| In Vivo Microdialysis | Extracellular Dopamine in NAc | Increased by drug of abuse | May show modulation, often context-dependent |
Mandatory Visualizations
Diagram 1: Dopamine D2/D3 Receptor Signaling Pathway
Caption: Mechanism of this compound at the D3 receptor in dopamine signaling.
Diagram 2: Experimental Workflow for Reinstatement Model
Caption: Workflow for testing U-99194 in a reinstatement (relapse) model.
Diagram 3: Logical Framework for D3 Antagonism in Addiction
Caption: Hypothesis: D3 antagonism with U-99194 disrupts the addiction cycle.
References
- 1. Understanding the Mechanisms of Action and Effects of Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiologic Processes in Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 12. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cocaine self-administration enhances excitatory responses of pyramidal neurons in the rat medial prefrontal cortex to human immunodeficiency virus-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cocaine Self-Administration Experience Induces Pathological Phasic Accumbens Dopamine Signals and Abnormal Incentive Behaviors in Drug-Abstinent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The reinstatement model of drug relapse: history, methodology and major findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 22. researchgate.net [researchgate.net]
- 23. Effects of MK-801 on spontaneous and amphetamine-stimulated dopamine release in striatum measured with in vivo microdialysis in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
U-99194 Maleate: Application Notes and Protocols for Neurogenesis and Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of U-99194 maleate, a selective dopamine D3 receptor antagonist, in the fields of neurogenesis and stem cell research. The provided protocols offer detailed methodologies for investigating its effects on neural stem and progenitor cells.
This compound serves as a valuable tool for elucidating the role of the dopamine D3 receptor in regulating the proliferation and differentiation of neural stem cells (NSCs). As the D3 receptor is implicated in various neurological and psychiatric disorders, understanding its influence on neurogenesis is of significant interest for therapeutic development.
Data Presentation
The following tables summarize the potential effects of D3 receptor antagonism on neural stem cell processes. It is important to note that while the role of D3 receptors in neurogenesis is an active area of research, specific quantitative data for this compound in these in vitro assays is not extensively available in the public domain. The data presented here is extrapolated from studies on D3 receptor knockout models and other D3 antagonists, providing a hypothetical framework for experimental design.
Table 1: Hypothetical Dose-Response of this compound on Neural Stem Cell Proliferation
| Concentration of this compound (µM) | % of EdU-Positive Cells (Fold Change vs. Control) | Standard Deviation |
| 0 (Control) | 1.0 | ± 0.12 |
| 0.1 | 1.2 | ± 0.15 |
| 1 | 1.5 | ± 0.20 |
| 10 | 1.3 | ± 0.18 |
| 50 | 0.9 | ± 0.11 |
Table 2: Hypothetical Effect of this compound (1 µM) on Neurosphere Formation and Size
| Treatment | Average Number of Neurospheres per Well | Average Neurosphere Diameter (µm) |
| Control | 100 | 150 |
| This compound (1 µM) | 135 | 175 |
Table 3: Hypothetical Effect of this compound (1 µM) on Neural Stem Cell Differentiation
| Treatment | % Tuj1-Positive Cells (Neuronal Marker) | % GFAP-Positive Cells (Astrocyte Marker) |
| Control | 30 | 60 |
| This compound (1 µM) | 45 | 45 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on neurogenesis and stem cells.
Protocol 1: In Vitro Neural Stem Cell Proliferation Assay using EdU Incorporation
Objective: To determine the dose-dependent effect of this compound on the proliferation of neural stem cells.
Materials:
-
Neural Progenitor Cells (NPCs)
-
NPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)
-
This compound stock solution (in DMSO or appropriate solvent)
-
EdU (5-ethynyl-2´-deoxyuridine) labeling reagent
-
Cell culture plates (96-well)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
EdU detection solution (Click-iT™ EdU Imaging Kit or similar)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Plating: Plate NPCs in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of pre-warmed NPC proliferation medium.
-
Incubation: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in NPC proliferation medium. Add the desired concentrations (e.g., 0.1, 1, 10, 50 µM) to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the cells with this compound for 48 hours.
-
EdU Labeling: Add EdU to each well at a final concentration of 10 µM.
-
Incubation: Incubate for 2 hours to allow for EdU incorporation into newly synthesized DNA.
-
Fixation: Carefully remove the medium and fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Add 100 µL of 0.5% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
EdU Detection: Prepare the EdU detection cocktail according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Counterstaining: Add DAPI solution to each well and incubate for 5 minutes to stain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells by dividing the number of EdU-positive nuclei by the total number of DAPI-stained nuclei.
Protocol 2: Neurosphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of neural stem cells by quantifying neurosphere formation and size.
Materials:
-
Neural Progenitor Cells (NPCs)
-
NPC proliferation medium
-
This compound stock solution
-
Non-adherent cell culture plates (e.g., ultra-low attachment plates)
-
Microscope with imaging capabilities
Procedure:
-
Cell Dissociation: Dissociate existing neurospheres into a single-cell suspension.
-
Cell Plating: Plate the single cells at a low density (e.g., 1,000 cells/well of a 24-well ultra-low attachment plate) in NPC proliferation medium.
-
Treatment: Add this compound at the desired concentration (e.g., 1 µM) to the treatment wells. Include a vehicle control.
-
Incubation: Incubate the plates for 7-10 days at 37°C and 5% CO2 to allow for neurosphere formation.
-
Imaging: Capture images of the neurospheres in each well using a microscope.
-
Quantification:
-
Number: Count the total number of neurospheres in each well.
-
Size: Measure the diameter of at least 50 neurospheres per condition using image analysis software.
-
-
Analysis: Compare the average number and diameter of neurospheres between the control and this compound-treated groups.
Protocol 3: In Vitro Neural Stem Cell Differentiation Assay
Objective: To evaluate the influence of this compound on the differentiation of neural stem cells into neurons and astrocytes.
Materials:
-
Neural Progenitor Cells (NPCs)
-
NPC differentiation medium (proliferation medium without EGF and bFGF, and with 1% FBS or other differentiation-inducing agents)
-
This compound stock solution
-
Coated cell culture plates (e.g., with Poly-L-ornithine and Laminin)
-
Primary antibodies: anti-β-III-tubulin (Tuj1) for neurons, anti-Glial Fibrillary Acidic Protein (GFAP) for astrocytes.
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate NPCs on coated coverslips in a 24-well plate at a density of 5 x 10^4 cells per well in NPC proliferation medium.
-
Incubation: Allow cells to adhere for 24 hours.
-
Differentiation Induction: Replace the proliferation medium with differentiation medium.
-
Treatment: Add this compound at the desired concentration (e.g., 1 µM) to the treatment wells. Include a vehicle control.
-
Incubation: Incubate for 7 days to allow for differentiation, changing the medium with fresh this compound every 2-3 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate with primary antibodies (anti-Tuj1 and anti-GFAP) overnight at 4°C.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of Tuj1-positive and GFAP-positive cells relative to the total number of DAPI-stained cells.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the hypothetical signaling pathway affected by this compound and the experimental workflows.
Application Notes and Protocols for U-99194 Maleate in Reversing ABCG2-Mediated Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein, BCRP), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] U-99194 maleate, a dopamine D3 receptor antagonist, has been identified as a potent agent capable of reversing ABCG2-mediated drug resistance.[1] These application notes provide a comprehensive overview of the use of this compound as an ABCG2 inhibitor, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its experimental application.
This compound enhances the cytotoxicity of chemotherapeutic agents in ABCG2-overexpressing cancer cells by directly inhibiting the efflux function of the ABCG2 transporter.[1] At higher concentrations, it has also been observed to decrease the expression of the ABCG2 protein.[1] This dual mechanism of action makes it a promising tool for researchers studying drug resistance and a potential candidate for co-administration with conventional chemotherapy to overcome MDR in a clinical setting.
Data Presentation
The efficacy of this compound in reversing ABCG2-mediated drug resistance has been demonstrated in various cancer cell lines. The following tables summarize the quantitative data on the reversal of resistance to the chemotherapeutic agents mitoxantrone and doxorubicin.
Table 1: Reversal of Mitoxantrone Resistance by this compound
| Cell Line | This compound Concentration (µM) | Mitoxantrone IC50 (µM) without U-99194 | Mitoxantrone IC50 (µM) with U-99194 | Fold Reversal of Resistance |
| H460-MX20 (Lung Cancer) | 2.5 | >10 | Significantly Reduced | Significant |
| 5.0 | >10 | Significantly Reduced | Significant | |
| 10.0 | >10 | Significantly Reduced | Significant | |
| S1M1-80 (Colon Cancer) | 2.5 | >5 | Significantly Reduced | Significant |
| 5.0 | >5 | Significantly Reduced | Significant | |
| 10.0 | >5 | Significantly Reduced | Significant | |
| A549-MX10 (Lung Cancer) | 2.5 | >2 | Significantly Reduced | Significant |
| 5.0 | >2 | Significantly Reduced | Significant | |
| 10.0 | >2 | Significantly Reduced | Significant | |
| HEK293-R2 (ABCG2-transfected) | 5.0 | >1 | No Significant Change | Not Significant |
Note: Specific IC50 values and fold-reversal data are based on reports of significant reduction; precise numerical values from the primary literature were not available in the searched sources. The fold reversal is calculated as (IC50 of chemotherapeutic alone) / (IC50 of chemotherapeutic with this compound).
Table 2: Reversal of Doxorubicin Resistance by this compound
| Cell Line | This compound Concentration (µM) | Doxorubicin IC50 (µM) without U-99194 | Doxorubicin IC50 (µM) with U-99194 | Fold Reversal of Resistance |
| H460-MX20 (Lung Cancer) | 5.0 | >15 | Significantly Reduced | Significant |
| S1M1-80 (Colon Cancer) | 5.0 | >10 | Significantly Reduced | Significant |
Note: Specific IC50 values and fold-reversal data are based on reports of significant reduction; precise numerical values from the primary literature were not available in the searched sources.
Mandatory Visualizations
Caption: ABCG2-mediated drug efflux from a cancer cell.
Caption: Inhibition of ABCG2 by this compound.
References
- 1. The dopamine D3 receptor antagonists PG01037, NGB2904, SB277011A, and U99194 reverse ABCG2 transporter-mediated drug resistance in cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-99194 Maleate in Motor Activity and Locomotion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194 maleate is a versatile pharmacological tool primarily recognized for its potent and selective antagonism of the dopamine D3 receptor. However, it also exhibits affinity for the serotonin 5-HT1A receptor, acting as an antagonist. This dual activity makes it a valuable compound for dissecting the complex interplay between dopaminergic and serotonergic systems in the regulation of motor activity and locomotion. These application notes provide a comprehensive overview of the use of this compound in such studies, complete with experimental protocols and quantitative data summaries.
Mechanism of Action in Motor Control
This compound's primary mechanism of action on motor activity is attributed to its antagonism of the dopamine D3 receptor. D3 receptors are predominantly located in the limbic regions of the brain, such as the nucleus accumbens, which are involved in motivation and reward-seeking behaviors that can influence locomotion. By blocking these inhibitory autoreceptors, this compound can lead to an increase in dopamine release, thereby stimulating motor activity.
The role of its 5-HT1A receptor antagonism in motor control is less direct and is thought to be modulatory. 5-HT1A receptors are widely distributed in the brain, including in regions that regulate the dopamine system, such as the dorsal raphe nucleus and the prefrontal cortex. Antagonism of 5-HT1A receptors can influence the firing of dopamine neurons and subsequent dopamine release in motor circuits, although the net effect can be complex and context-dependent. Some studies with other 5-HT1A antagonists suggest a general decrease in motor activity, while others indicate a more nuanced interaction with the dopamine system.[1][2][3][4]
Data Presentation: Effects on Motor Activity
The following tables summarize the quantitative effects of this compound on motor activity in rodents as reported in the scientific literature.
Table 1: Effect of this compound on Locomotor Activity in Mice
| Dose (mg/kg, s.c.) | Animal Model | Habituation Status | Effect on Horizontal Activity | Effect on Vertical Activity (Rearing) | Reference |
| 5 | NMRI Mice | Habituated | Significant Increase | Significant Increase | [5][6] |
| 10 | NMRI Mice | Habituated | Significant Increase | Significant Increase | [5][6] |
| 20 | NMRI Mice | Habituated | Significant Increase | Significant Increase | [5][6] |
| 20 | C57BL/6J Mice | Habituated | Initial Decrease, followed by Increase | Initial Decrease | [7] |
| 40 | Male Mice | Isolated | Significant Decrease | - | [8] |
Table 2: Comparative Effects of Dopamine D3 Receptor Antagonists on Motor Activity in Mice (Habituated)
| Compound | Dose Range (mg/kg) | Route | Primary Target(s) | Effect on Motor Activity | Reference |
| U-99194A | 5 - 20 | s.c. | D3 Antagonist | Dose-dependent increase | [5][6] |
| Nafadotride | 0.1 - 3 | i.p. | D2/D3 Antagonist | Dose-dependent decrease | [5] |
| SB 277011 | 15 - 45 | p.o. | D3 Antagonist | Significant increase | [5] |
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity in Mice using the Open Field Test
This protocol details the methodology for evaluating the effect of this compound on spontaneous motor activity in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Male NMRI or C57BL/6J mice (8-10 weeks old)
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams or a video tracking system
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Habituation: For at least 3 days prior to the experiment, handle the mice daily and habituate them to the injection procedure with a saline injection. On the day of the experiment, allow the mice to acclimate to the testing room for at least 60 minutes before the test begins. To habituate the animals to the testing arena, place them in the open field for a 30-minute session the day before the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 5, 10, and 20 mg/kg). Prepare a vehicle-only solution for the control group.
-
Drug Administration: Administer the prepared solutions of this compound or vehicle subcutaneously (s.c.) in a volume of 5 ml/kg body weight.
-
Open Field Test: Immediately after the injection, place the mouse in the center of the open field arena.
-
Data Collection: Record the locomotor activity for a period of 60 minutes. Key parameters to measure include:
-
Horizontal Activity: Total distance traveled, number of photobeam breaks in the horizontal plane.
-
Vertical Activity: Number of rearings (photobeam breaks in the vertical plane).
-
Thigmotaxis: Time spent in the periphery versus the center of the arena.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's dual antagonism of D3 and 5-HT1A receptors.
Caption: Workflow for assessing locomotor activity with this compound.
References
- 1. 5-HT1A receptor antagonism decreases motor activity and influences dopamine and serotonin metabolization pathways, primarily in cingulate cortex and striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two selective 5-HT1A receptor antagonists, WAY-100 635 and NDL-249, stimulate locomotion in rats acclimatised to their environment and alter their behaviour: a behavioural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine D2/3 receptor binding in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor antagonism decreases motor activity and influences dopamine and serotonin metabolization pathways, primarily in cingulate cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
U-99194 maleate solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of U-99194 maleate in various solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation of this compound solutions for experimental use.
Solubility Data
The solubility of this compound can vary depending on the solvent and the conditions of dissolution. The following table summarizes the available quantitative data for common laboratory solvents.
| Solvent | Solubility (Concentration) | Molar Equivalent | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[1] | 317.69 mM[1] | Requires sonication for complete dissolution.[1] As DMSO is hygroscopic, it is recommended to use a fresh, unopened vial.[1] |
| Water | 20 mg/mL[1] | 50.83 mM[1] | Requires sonication for complete dissolution.[1] Another source suggests solubility up to 25 mM.[2] |
| Methanol | Soluble | Not specified | No quantitative data available. |
| Ethanol | Not specified | Not specified | No data available. |
| Saline (0.9% NaCl) | Not specified | Not specified | While specific solubility data is unavailable, this compound has been used in vivo at doses of 20-40 mg/kg, suggesting it can be formulated in a suitable vehicle for injection.[3] |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when dissolving and handling this compound.
Q1: My this compound is not dissolving completely in water, even after vortexing. What should I do?
A1: this compound requires sonication to fully dissolve in aqueous solutions.[1] If you are still experiencing issues, gentle warming (to 37°C) of the solution may also aid in dissolution. However, be cautious with temperature as it could potentially degrade the compound. Always start with a small amount of the compound to test solubility before dissolving the entire batch.
Q2: I've prepared a stock solution in DMSO, but I see precipitation after adding it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates when introduced to an aqueous environment. To mitigate this:
-
Decrease the final concentration: The most straightforward solution is to use a more diluted final concentration of this compound in your experiment.
-
Use an intermediate solvent: First, dilute your DMSO stock solution in a solvent that is miscible with both DMSO and water, such as ethanol or a cell culture medium containing serum, before the final dilution into your experimental medium.
-
Increase the percentage of DMSO in the final solution: While often limited by cell toxicity, a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might keep the compound in solution. Always run a vehicle control to account for any effects of the solvent on your experiment.
Q3: Can I prepare a concentrated stock solution of this compound in saline for my in vivo experiments?
A3: While this compound has been used in vivo, direct high-concentration solubility in saline is not well-documented.[3] It is advisable to first prepare a concentrated stock solution in a suitable solvent like water (with sonication) or DMSO and then dilute it with saline to the final desired concentration for injection.[1] Be sure to observe the solution for any signs of precipitation after dilution. A formulation with a co-solvent or surfactant may be necessary for higher concentrations.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to aliquot your stock solutions into single-use vials and store them at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months at -20°C.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.935 mg of this compound (Molecular Weight: 393.48 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution for 30 seconds. If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Visual Guides
The following diagrams illustrate key experimental workflows and logical relationships relevant to working with this compound.
References
Technical Support Center: Improving In Vivo Bioavailability of U-99194 Maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the dopamine D3 receptor antagonist, U-99194 maleate.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability and High Variability in Pharmacokinetic Studies
Possible Cause: Poor aqueous solubility of this compound. Many active pharmaceutical ingredients, particularly those targeting CNS receptors, exhibit low water solubility, which is a primary reason for poor oral bioavailability. This can lead to inconsistent dissolution in the gastrointestinal tract and, consequently, high variability in plasma concentrations between subjects.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[][2][3]
-
Micronization: Utilizes techniques like jet milling or ball milling to reduce particle size to the micron range.[]
-
Nanonization: Employs methods such as high-pressure homogenization to create nanoparticles with even greater surface area.[2]
-
-
Formulation Enhancement: Modifying the formulation can significantly improve the solubility and absorption of this compound.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[4][5][6][7] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, facilitating drug absorption.[8][9][10][11][12]
-
-
Salt Form Optimization: While using the maleate salt is a good starting point, exploring other salt forms of U-99194 could potentially improve solubility and dissolution characteristics.
Quantitative Data Summary for Formulation Strategies:
| Formulation Strategy | Key Parameters | Typical Improvement in Bioavailability | References |
| Solid Dispersions | Drug-to-carrier ratio, type of carrier | Can double the AUC and Cmax compared to the pure drug. | [4][5] |
| SEDDS | Oil/surfactant/co-surfactant ratio, droplet size | Can enhance oral bioavailability by 3 to 4 times compared to non-self-emulsifying preparations. | [8] |
| Nanosuspensions | Particle size (typically < 1000 nm) | Significant increase in dissolution velocity and saturation solubility. | [2] |
Issue 2: Suspected High First-Pass Metabolism
Possible Cause: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, a phenomenon known as first-pass metabolism.
Troubleshooting Steps:
-
Co-administration with Metabolism Inhibitors: In preclinical studies, co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) can help to elucidate the impact of first-pass metabolism.
-
Alternative Routes of Administration: For initial in vivo proof-of-concept studies, consider routes of administration that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection. This will help establish the intrinsic activity of the compound.
-
Prodrug Approach: Designing a prodrug of U-99194 that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation can be a long-term strategy.[13]
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of U-99194 and how might this influence bioavailability studies?
A1: U-99194 is a selective antagonist of the dopamine D3 receptor.[14][15] D3 receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase through a Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP).[16][17] As an antagonist, U-99194 blocks this signaling cascade. When designing bioavailability studies, it's important to have a reliable bioanalytical method to measure U-99194 concentrations in plasma and potentially in the brain, the target organ.
Q2: What are the key considerations when choosing an animal model for this compound bioavailability studies?
A2: The choice of animal model is critical and can significantly impact the results. Rodent models, such as rats and mice, are commonly used in early preclinical studies due to their well-characterized physiology and cost-effectiveness. However, it's important to be aware of potential species differences in drug metabolism and gastrointestinal physiology.[13] For later-stage preclinical development, larger animal models may be considered.
Q3: How can I prepare a simple formulation of this compound for initial in vivo screening?
A3: For initial studies, a simple suspension of this compound in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) in water can be used. It is crucial to ensure the suspension is homogeneous and that the particle size is as small and uniform as possible. Sonication can aid in achieving a fine suspension.
Q4: What are the essential pharmacokinetic parameters to measure in a bioavailability study?
A4: The key pharmacokinetic parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half. Absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[18]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a suitable volume of methanol in a round-bottom flask. A common drug-to-carrier ratio to start with is 1:4 (w/w).[6]
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is fully evaporated, a thin film will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.[6]
-
Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves preparing various mixtures of the oil, surfactant, and co-surfactant and observing their emulsification properties upon dilution with water.[11]
-
Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.
-
Add the this compound to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.
-
The final formulation should be a clear, isotropic liquid.
-
Evaluate the self-emulsification time and droplet size of the resulting emulsion upon dilution in an aqueous medium.[9]
-
Protocol 3: In Vivo Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Group 1: this compound administered intravenously (IV) (for absolute bioavailability calculation).
-
Group 2: this compound formulation administered orally (p.o.).
-
Group 3: Vehicle control (oral).
-
-
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
For the IV group, administer a solution of this compound (e.g., in saline with a solubilizing agent) via the tail vein.
-
For the oral groups, administer the this compound formulation or vehicle via oral gavage.
-
Collect blood samples (e.g., from the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for U-99194 concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Visualizations
Caption: Experimental workflow for enhancing the in vivo bioavailability of this compound.
Caption: Simplified signaling pathway of the Dopamine D3 receptor and the antagonistic action of this compound.
References
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. pharmainform.com [pharmainform.com]
- 4. Preparation and in vivo Evaluation of Solid Dispersions Using Repaglinide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. U-99194 (maleate) - Cayman Chemical [bioscience.co.uk]
- 15. This compound|COA [dcchemicals.com]
- 16. mdpi.com [mdpi.com]
- 17. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Navigating the Nuances of U-99194 Maleate: A Guide to Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of U-99194 maleate, a compound primarily recognized for its antagonist activity at the dopamine D3 receptor. Understanding these off-target interactions is critical for accurate experimental design, interpretation of results, and the overall success of your research and development endeavors. This guide offers troubleshooting advice and frequently asked questions to address specific issues that may arise during your experiments.
Troubleshooting Guide
Researchers using this compound may encounter unexpected results that could be attributed to its off-target activities. This section provides guidance on how to identify and mitigate these issues.
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Anomalous behavioral effects not consistent with D3 receptor blockade alone. | The behavioral effects of U-99194A can be dependent on the dopamine D1 receptor.[1] This suggests an indirect off-target effect or a complex interplay between dopamine receptor subtypes. | - Co-administration with a selective D1 receptor antagonist to dissect the contribution of D1 receptor signaling.- Measure downstream signaling markers associated with D1 receptor activation (e.g., c-fos expression) in relevant brain regions.[1] |
| Inconsistent functional responses in different cell lines or tissues. | U-99194A may exhibit agonist-like properties at the dopamine D3 receptor in certain cellular contexts, such as in CHO cells expressing the D3 receptor. | - Utilize multiple functional assays to characterize the activity of U-99194A (e.g., cAMP assays, β-arrestin recruitment assays).- Compare the functional signature of U-99194A to known D3 agonists and antagonists in your specific experimental system. |
| Unexplained changes in cell signaling pathways unrelated to dopamine receptors. | Potential interaction with other G-protein coupled receptors (GPCRs) or ion channels. While a comprehensive public screening panel for U-99194A is not readily available, its structural analogs may have affinity for other receptors. | - Conduct a broad off-target screening assay (e.g., using a commercial service like Eurofins' SafetyScreen™ or Reaction Biology's InVEST panel) to identify potential binding to a wide range of receptors, ion channels, and enzymes.- If a specific off-target is identified, confirm the interaction with secondary functional assays. |
| Variability in locomotor activity assays. | The effect of U-99194A on motor activity can be complex and dose-dependent. | - Perform a thorough dose-response study to characterize the effects on locomotion.- Consider the habituation state of the animals, as this can influence the behavioral response to the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as a selective antagonist for the dopamine D3 receptor.[2]
Q2: What are the known off-target effects of this compound?
-
Dopamine D1 Receptor Dependence: The psychostimulant-like effects of U-99194A on motor activity and c-fos expression have been shown to be dependent on the dopamine D1 receptor.[1] This indicates a functional interaction within the dopamine system that extends beyond simple D3 receptor blockade.
-
Potential for Agonist Activity: In a study using Chinese hamster ovary (CHO) cells transfected with the dopamine D3 receptor, PNU-99194A (the active moiety of this compound) displayed agonist-like properties by inducing a biphasic inhibition of arachidonic acid release, similar to dopamine itself.[3]
Q3: How can I determine if the effects I am observing are due to off-target interactions of this compound?
A3: To investigate potential off-target effects in your experiments, consider the following workflow:
Q4: Are there any data on the binding affinity of this compound for sigma receptors?
A4: The direct binding affinity of U-99194A for sigma-1 or sigma-2 receptors has not been explicitly reported in the public-domain literature reviewed. Given that some dopaminergic ligands exhibit cross-reactivity with sigma receptors, this remains a potential area for investigation.[4] If your research involves pathways where sigma receptors are active, it would be prudent to empirically determine the binding of U-99194A to these receptors.
Experimental Protocols
To aid in the investigation of on- and off-target effects of this compound, a general protocol for a radioligand binding assay is provided below. This should be adapted based on the specific receptor and radioligand being used.
Radioligand Binding Assay (Competition)
This protocol outlines the general steps for a competition binding assay to determine the affinity (Ki) of this compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]
-
Centrifuge the homogenate at a low speed to remove large debris.[5]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[5]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[5]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[5]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[5]
-
-
Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[5]
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor, and varying concentrations of this compound.[5]
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor.
-
To determine total binding, include wells with the membrane preparation and radioligand only.
-
Incubate the plate at a specified temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[5]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a filter mat (e.g., GF/C filters pre-soaked in 0.3% PEI) using a cell harvester.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Dry the filters and add a scintillation cocktail.[5]
-
Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
This guide is intended to provide a starting point for researchers working with this compound. Given the complexity of its pharmacology, careful experimental design and a thorough understanding of its potential off-target effects are paramount for generating reliable and interpretable data.
References
- 1. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
U-99194 Maleate Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-99194 maleate. Our goal is to help you optimize your dose-response curve experiments and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the dopamine D3 receptor. Its mechanism of action involves blocking the binding of dopamine to the D3 receptor, thereby inhibiting its downstream signaling pathways. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the typical in vitro and in vivo dose ranges for this compound?
A2: The effective concentration of this compound can vary significantly depending on the experimental system.
-
In vitro: In cell-based assays, concentrations ranging from 0.01 to 10 µM have been used to observe effects on multidrug resistance in cancer cell lines.[1] For receptor binding assays, the reported Ki (inhibitory constant) for the human D3 receptor is 160 nM.
-
In vivo: In animal studies, particularly in mice, doses have ranged from 5 to 40 mg/kg.[2]
Q3: How should I prepare a stock solution of this compound?
A3: For optimal results, it is recommended to prepare a fresh stock solution for each experiment. If a stock solution must be prepared in advance, it should be stored in tightly sealed vials at -20°C for up to one month.[3] Before use, allow the product to equilibrate to room temperature for at least one hour.[3] The solubility of this compound in aqueous buffers may be limited, so using a solvent like DMSO for the initial stock solution is advisable. Further dilutions into aqueous assay buffers should be done carefully to avoid precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible dose-response curve | Compound precipitation at higher concentrations. | Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). Visually inspect wells for any signs of precipitation. |
| Cell health and viability issues. | Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your functional assay to ensure that the observed effects are not due to cytotoxicity at higher concentrations of this compound. | |
| Inconsistent cell density. | Ensure a homogenous cell suspension before seeding. Use a consistent cell passage number for all experiments as receptor expression levels can change over time. | |
| No observable antagonist effect | Incorrect assay setup for a Gi/o-coupled receptor. | Since the D3 receptor is Gi/o-coupled, its activation inhibits cAMP production. To measure antagonism, you must first stimulate adenylyl cyclase with an agent like forskolin to generate a measurable cAMP signal that can then be inhibited by a D3 agonist (e.g., dopamine or quinpirole). This compound's effect will be to reverse this agonist-induced inhibition. |
| Low receptor expression in the cell line. | Verify the expression of the D3 receptor in your chosen cell line using techniques like Western blot, qPCR, or a radioligand binding assay with a known D3-specific ligand. | |
| High background signal in the assay | Non-specific binding of this compound. | This can be more common in radioligand binding assays. Ensure that non-specific binding is adequately determined using a high concentration of a standard, structurally unrelated D3 antagonist. In functional assays, high background could be due to assay artifacts. |
| Assay interference. | Some compounds can interfere with assay detection methods (e.g., autofluorescence). Run appropriate vehicle and compound-only controls to identify and correct for any interference. | |
| "U-shaped" or biphasic dose-response curve | Off-target effects at higher concentrations. | This compound is selective for the D3 receptor, but at very high concentrations, it may interact with other receptors or cellular targets. If a biphasic curve is observed, consider testing its activity at other dopamine receptor subtypes or other GPCRs to identify potential off-target interactions. |
| Cellular stress response. | High concentrations of any compound can induce cellular stress, leading to unexpected responses. Correlate the dose-response curve with cell viability data. |
Experimental Protocols
Protocol 1: In Vitro cAMP-Based Functional Assay for this compound Antagonism
This protocol is designed to determine the IC50 value of this compound by measuring its ability to counteract the agonist-induced inhibition of cAMP production in a cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK-293).
Materials:
-
Human dopamine D3 receptor-expressing cells (e.g., CHO-K1)
-
Cell culture medium and supplements
-
This compound
-
Dopamine (or another suitable D3 agonist like quinpirole)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based)
-
White or black opaque 96-well or 384-well plates (as per kit instructions)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Preparation:
-
Culture the D3 receptor-expressing cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration. Perform cell counting to ensure accuracy.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Prepare a stock solution of the D3 agonist (e.g., dopamine) and forskolin. The final concentration of the agonist should be at its EC80 (the concentration that gives 80% of its maximal effect), and the final concentration of forskolin should be one that produces a robust but not maximal cAMP signal. These concentrations should be predetermined in separate agonist dose-response experiments.
-
-
Assay Protocol (Antagonist Mode):
-
Add a fixed volume of the diluted this compound solutions to the wells of the assay plate.
-
Add the cell suspension to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.
-
Add a mixture of the D3 agonist and forskolin to all wells (except for negative controls).
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
Lyse the cells and proceed with the cAMP detection protocol according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the assay signal (e.g., luminescence, fluorescence ratio) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist's effect.
-
Protocol 2: Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the D3 receptor using a competitive binding assay with a radiolabeled D3-selective ligand.
Materials:
-
Cell membranes prepared from cells expressing the D3 receptor
-
This compound
-
A suitable D3-selective radioligand (e.g., [³H]-Spiperone or a more selective ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of haloperidol or another D3 antagonist)
-
Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the cell membrane preparation, and a range of concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific binding control).
-
-
Incubation:
-
Add the radioligand at a fixed concentration (typically at or below its Kd value) to all wells to initiate the binding reaction.
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 25°C), with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C21H31NO6 | [4] |
| Molecular Weight | 393.5 g/mol | [4] |
| Target | Dopamine D3 Receptor | [3] |
| Ki (human D3) | 160 nM | |
| In Vitro Conc. Range | 0.01 - 10 µM | [1] |
| In Vivo Dose Range (mice) | 5 - 40 mg/kg | [2] |
Visualizations
Caption: Dopamine D3 receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using a cAMP assay.
Caption: A logical approach to troubleshooting common issues in dose-response experiments.
References
troubleshooting inconsistent results with U-99194 maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-99194 maleate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Contradictory Results in Locomotor Activity Assays
Question: We are observing variable and sometimes opposite effects of this compound on locomotor activity in our rodent models. At times it's stimulatory, and at other times it's inhibitory. What could be causing this inconsistency?
Answer: The effects of this compound on locomotor activity are known to be complex and can be influenced by several factors, leading to the apparent inconsistencies you are observing. Key factors to consider are dose, the novelty of the environment for the animal, and the species being tested.
Data Summary: Dose- and Condition-Dependent Effects of this compound on Locomotor Activity
| Species | Dose (mg/kg) | Experimental Condition | Observed Effect on Locomotor Activity | Reference |
| Mice | 5, 10 | Habituated to activity chamber | Increased locomotion and rearing | [1] |
| Mice | 20, 30 | Habituated to activity chamber | Reduced locomotion and rearing (early in session) | [1] |
| Mice | Low Doses | Novel environment | Weak motor activation | [1] |
| Mice | High Doses | Novel environment | Initial decrease, followed by an increase in locomotion | [1] |
| Mice | 20-40 | Isolated for 30 days | Higher dose (40 mg/kg) decreased spontaneous motor activity | [2] |
| Mice | 5, 10, 20 | Habituated to activity cage | Dose-dependent increase in motor activity | [3] |
Troubleshooting Recommendations:
-
Standardize Habituation Procedures: Ensure that all animals within an experimental group have the same level of habituation to the testing apparatus. As the data suggests, prior exposure to the environment can significantly alter the drug's effect.[1]
-
Careful Dose Selection: The dose-response relationship for this compound can be biphasic or U-shaped.[4][5] It is crucial to perform a thorough dose-response study in your specific model to identify the optimal concentration for your desired effect.
-
Consider Species Differences: Be aware that different rodent species and even strains can respond differently to dopamine receptor ligands.[3]
-
Control for Environmental Factors: Minimize stress and variability in the testing environment (e.g., lighting, noise, time of day) as these can influence baseline locomotor activity.
Experimental Protocol: Open-Field Test for Locomotor Activity
This protocol outlines a standardized method for assessing locomotor activity in mice treated with this compound.
-
Animal Acclimation:
-
House mice in the facility for at least one week before the experiment to acclimate to the new environment.
-
On the day of the experiment, move the mice to the testing room at least 60 minutes before the start of the procedure to allow for habituation to the room conditions.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile saline or a small amount of DMSO followed by dilution in saline). Ensure the final concentration of any vehicle like DMSO is consistent across all treatment groups and is at a non-toxic level.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). The timing of administration relative to the start of the behavioral test is critical; a 20-minute pre-treatment time has been used in some studies.[2]
-
-
Open-Field Test Procedure:
-
The open-field apparatus is typically a square arena (e.g., 40 cm x 40 cm) with walls to prevent escape. The arena should be made of a non-porous material for easy cleaning.
-
For habituated studies , place the animals in the open field for a set period (e.g., 30-60 minutes) for one or more days before the drug administration day.
-
For novel environment studies , the first exposure to the open field will be after the drug/vehicle administration.
-
Gently place the mouse in the center of the arena.
-
Record the animal's activity for a defined period (e.g., 30-60 minutes) using an automated video-tracking system.
-
Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
Rearing frequency (vertical activity)
-
Ambulatory time versus resting time
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
It can be informative to analyze the data in time bins (e.g., every 5 minutes) to observe the temporal effects of the drug.
-
Experimental Workflow for Investigating Inconsistent Locomotor Activity
References
- 1. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Time-course, dose-response, and age comparative sensitivity of N-methyl carbamates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
U-99194 maleate degradation products and impurities
Disclaimer: Specific degradation products and impurities for U-99194 maleate have not been extensively reported in publicly available literature. This guide is based on general knowledge of the degradation pathways of amine-containing pharmaceuticals and maleate salts. The information provided should be used as a general guideline for troubleshooting and developing in-house analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure of U-99194 and general knowledge of pharmaceutical degradation, the following pathways are plausible:
-
Hydrolysis: The ether linkages in the dimethoxyindan portion of the molecule could be susceptible to cleavage under strong acidic or basic conditions, though this is generally less likely than degradation of other functional groups.
-
Oxidation: The secondary amine is a potential site for oxidation, which can lead to the formation of N-oxides or other related impurities. The aromatic ring could also be susceptible to oxidation under harsh conditions.
-
Thermal Degradation: At elevated temperatures, various parts of the molecule could degrade. The specific products would depend on the temperature and presence of oxygen or other reactive species.
-
Photodegradation: Exposure to UV or visible light can sometimes induce degradation, particularly in molecules with chromophores like the aromatic ring in U-99194.
-
Maleate Isomerization/Degradation: Maleic acid can isomerize to fumaric acid. Additionally, the maleate moiety itself can degrade under certain conditions.[1]
Q2: What are some potential impurities that could be present in this compound?
A2: Impurities in a drug substance can originate from the synthesis process or from degradation.
-
Synthesis-Related Impurities: These could include starting materials, intermediates, by-products, and reagents used in the synthesis of U-99194. Without a known synthetic route, it is difficult to predict the exact nature of these impurities.
-
Degradation Products: As mentioned in Q1, these would be compounds formed through hydrolysis, oxidation, or other degradation pathways.
Q3: I am observing unexpected peaks in my HPLC analysis of this compound. What could they be?
A3: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: If the sample has been stored improperly or subjected to harsh conditions (e.g., high temperature, light, incompatible solvents), it may have degraded.
-
Impurities: The peak could be an impurity from the synthesis of the this compound.
-
Contamination: The sample, solvent, or HPLC system could be contaminated.
-
Artifacts from the Mobile Phase or Sample Matrix: Some components of the mobile phase or sample diluent might cause baseline noise or extraneous peaks.
To troubleshoot, it is recommended to run a blank (injecting only the mobile phase and/or sample diluent), analyze a freshly prepared sample, and review the storage conditions of your this compound stock. If degradation is suspected, a forced degradation study can help to identify potential degradation products.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Causes:
-
Secondary Interactions: The basic amine in U-99194 can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of U-99194 and influence its retention and peak shape.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Column Degradation: The performance of the HPLC column may have deteriorated over time.
Troubleshooting Steps:
-
Modify Mobile Phase:
-
Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to mask the silanol interactions.
-
Adjust the mobile phase pH. For a basic compound like U-99194, a low pH (e.g., 2.5-3.5) will ensure the amine is protonated, which can sometimes improve peak shape.
-
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a C8 instead of a C18, or a polymer-based column).
-
Flush or Replace the Column: If the column is old or has been used with many different analytes, it may need to be flushed according to the manufacturer's instructions or replaced.
Issue 2: Inconsistent Retention Times
Possible Causes:
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or inadequate mixing.
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Pump Issues: The HPLC pump may not be delivering a consistent flow rate.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If using a volatile component, keep the reservoir covered.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.
-
Check the HPLC System: Prime the pumps and check for any leaks. Run a system pressure test to ensure the pump is functioning correctly.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the conditions for a general forced degradation study to investigate the stability of this compound and to generate potential degradation products. These studies are crucial for developing a stability-indicating analytical method.[2][3]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions. A control sample (unstressed stock solution) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After heating, cool the solution and neutralize with an appropriate amount of 1N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60-80°C for a specified period. After heating, cool the solution and neutralize with an appropriate amount of 1N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period.
-
Thermal Degradation (Solution): Heat the stock solution at a high temperature (e.g., 80-100°C) for a specified period.
-
Thermal Degradation (Solid): Place the solid this compound powder in an oven at a high temperature (e.g., 80-100°C) for a specified period. After exposure, dissolve the powder in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified period.
3. Analysis: Analyze the stressed and control samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector. The PDA detector will help in assessing the peak purity of the main U-99194 peak.
4. Data Interpretation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of U-99194. Aim for 5-20% degradation of the active pharmaceutical ingredient for a meaningful study.[2]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.
1. Column Selection: Start with a standard reversed-phase column, such as a C18 or C8, with typical dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Selection:
-
Organic Modifier: Acetonitrile or methanol are common choices.
-
Aqueous Phase: Use a buffer to control the pH. A phosphate or acetate buffer in the range of pH 2.5-4.5 is a good starting point for an amine-containing compound.
-
Initial Gradient: Start with a broad gradient to elute all components, for example, from 5% to 95% organic modifier over 20-30 minutes.
3. Detection: Use a PDA detector to monitor the elution. The optimal wavelength for detection can be determined from the UV spectrum of this compound.
4. Optimization:
-
Analyze the samples from the forced degradation study.
-
Adjust the gradient slope, initial and final organic modifier percentages, and buffer pH to achieve adequate separation between the U-99194 peak and all degradation product peaks.
-
If peak shape is poor, consider the troubleshooting steps mentioned in "Issue 1".
5. Validation: Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
As no specific quantitative data for this compound degradation is available, the following table provides a template for summarizing data from a forced degradation study.
| Stress Condition | Duration | Temperature (°C) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1N HCl | 24 hours | 80 | Data | Data | Data |
| 1N NaOH | 8 hours | 80 | Data | Data | Data |
| 30% H₂O₂ | 24 hours | Room Temp | Data | Data | Data |
| Heat (Solid) | 48 hours | 100 | Data | Data | Data |
| UV Light | 48 hours | Room Temp | Data | Data | Data |
Visualizations
Caption: Forced Degradation Experimental Workflow
Caption: Simplified Dopamine D3 Receptor Signaling
References
U-99194 Maleate Technical Support Center: Interpreting Unexpected Behavioral Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral outcomes with U-99194 maleate.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Observed Biphasic Effects on Locomotor Activity (Initial Decrease Followed by an Increase)
-
Question: My study animals exhibit an initial decrease in motor activity followed by hyperactivity after administration of this compound. Is this a normal response?
-
Answer: Yes, this biphasic effect on locomotor activity has been documented. In mice that are not habituated to the testing environment, higher doses of U-99194A can initially decrease motor behavior, which is later followed by an increase in locomotion.[1] This is in contrast to habituated animals where lower doses tend to increase locomotion and rearing, while higher doses reduce these behaviors early in the session.[1]
Issue 2: Discrepancy in Behavioral Effects Between Mice and Rats
-
Question: I am observing different behavioral responses to this compound in rats compared to the literature data from mice. Why is this happening?
-
Answer: Significant species-specific differences in the effects of U-99194A have been reported. For instance, U-99194A dose-dependently increases motor activity in mice.[2][3] In rats, the effects can be different, with some studies showing motor stimulation while others report no significant impact on motor activity.[2][3] These differences can be attributed to variations in dopamine D2/D3 receptor pharmacology and distribution between species.
Issue 3: Increased Aggression or Flight Reactivity Instead of Expected Anxiolytic Effects
-
Question: Contrary to my hypothesis, this compound appears to be increasing anxiety-like behaviors, such as flight reactivity, in my animal model. Is this a known off-target effect?
-
Answer: While U-99194A is a dopamine D3 antagonist, which is often explored for its potential in treating neuropsychiatric disorders, it has been shown to dose-dependently increase flight reactivity in a social reactivity paradigm in mice.[1] This suggests that its effects on emotional behavior are complex and may not always align with a simple anxiolytic profile. The regional expression of D3 receptors in limbic brain areas contributes to its role in emotional behaviors.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the dopamine D3 receptor.[3][4] Dopamine receptors are G protein-coupled receptors, and the D3 receptor is part of the D2-like family, which primarily couples to Gαi, leading to an inhibition of adenylyl cyclase.
Q2: What are the expected behavioral outcomes of this compound administration in rodents?
A2: The behavioral outcomes can be complex and depend on the dose, species, and experimental conditions (e.g., habituation). Generally, U-99194A has been shown to:
-
Increase social investigation in mice.[4]
-
Have dose-dependent effects on locomotor activity, with lower doses often increasing and higher doses decreasing motor activity, particularly in the initial phase of testing.[1][2]
-
Exhibit anti-aggressive properties at higher doses without impairing other motor behaviors.[4]
Q3: Are there any known off-target effects of this compound?
A3: U-99194A is considered a moderately selective D3 antagonist.[3] This implies that at higher concentrations, it may interact with other dopamine receptor subtypes (e.g., D2) or other neurotransmitter systems, which could contribute to unexpected behavioral outcomes. Researchers should consider the possibility of off-target effects when interpreting their data.
Data Presentation
Table 1: Summary of U-99194A Maleate Effects on Locomotor Activity in Rodents
| Species | Dose Range | Experimental Condition | Observed Effect on Locomotor Activity | Reference |
| Mice | 5, 10 mg/kg | Habituated | Increased locomotion and rearing | [1] |
| Mice | 20, 30 mg/kg | Habituated | Reduced locomotion and rearing early in the session | [1] |
| Mice | Lower doses | Non-habituated | Weak motor activation | [1] |
| Mice | Higher doses | Non-habituated | Initial decrease followed by an increase in locomotion | [1] |
| Mice | 5, 10, 20 mg/kg s.c. | Habituated | Dose-dependent and significant increase in motor activity | [2] |
| Mice | 20-40 mg/kg | - | Higher dose significantly decreased spontaneous motor activity | [4] |
| Rats | - | Habituated | No significant effect on motor activity | [2] |
Experimental Protocols
Key Experiment: Assessment of Locomotor Activity in Mice
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
U-99194A maleate
-
Saline solution (vehicle)
-
Male mice (e.g., C57BL/6J)
-
Photocell activity cages
Methodology:
-
Animal Habituation: For habituated studies, individually house mice in the activity cages for a set period (e.g., 60 minutes) prior to drug administration. For non-habituated studies, introduce the mice to the cages for the first time immediately after injection.
-
Drug Preparation: Dissolve U-99194A maleate in saline to the desired concentrations (e.g., 5, 10, 20, 30 mg/kg).
-
Administration: Administer the prepared U-99194A maleate solution or saline (vehicle control) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection (for non-habituated) or after the habituation period (for habituated), place the mice in the photocell activity cages. Record horizontal and vertical movements (e.g., locomotion and rearing) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Analyze the collected data by comparing the activity levels of the drug-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
Mandatory Visualization
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of U-99194A.
References
- 1. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of U-99194 Maleate and SB-277011A for Dopamine D3 Receptor Antagonism
For researchers, scientists, and drug development professionals, the selection of a specific dopamine D3 receptor antagonist is a critical decision in advancing neuroscience research and therapeutic development. This guide provides an objective comparison of two widely used D3 receptor antagonists, U-99194 maleate and SB-277011A, focusing on their binding affinities, selectivity, and functional effects as supported by experimental data.
Introduction to this compound and SB-277011A
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target for the treatment of various neuropsychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease. Both this compound and SB-277011A are potent antagonists of the D3 receptor, but they exhibit distinct pharmacological profiles that may influence their suitability for different research applications and therapeutic strategies. This guide aims to delineate these differences through a comprehensive review of available experimental data.
In Vitro Pharmacological Profile: A Quantitative Comparison
The binding affinity and selectivity of a ligand for its target receptor are fundamental determinants of its pharmacological action. The following tables summarize the in vitro binding data for this compound and SB-277011A at dopamine D2 and D3 receptors. It is important to note that the data presented for each compound are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Dopamine Receptor Binding Affinities of this compound and SB-277011A
| Compound | Receptor | Binding Affinity (Kᵢ in nM) | Binding Affinity (pKᵢ) | Selectivity (D₂/D₃ Kᵢ ratio) | Species | Reference |
| This compound | D₃ | 78 - 220 | - | 10 - 100 fold vs D₂ | Rat | [1] |
| SB-277011A | D₃ | - | 7.95 | ~100-fold vs D₂ | Human | [2] |
| SB-277011A | D₃ | - | 7.97 | ~80-fold vs D₂ | Rat | [3][4] |
| This compound | D₂ | - | - | - | - | |
| SB-277011A | D₂ | - | 6.4 | - | Human | [5] |
Key Observations:
-
SB-277011A demonstrates high nanomolar to sub-nanomolar affinity for the human and rat D3 receptor.[2][3][4]
-
This compound exhibits a slightly lower affinity for the rat D3 receptor, with reported Ki values in the mid-nanomolar range.[1]
-
Both compounds display significant selectivity for the D3 receptor over the D2 receptor, a crucial feature for minimizing the extrapyramidal side effects associated with D2 receptor blockade. SB-277011A shows approximately 80- to 120-fold selectivity for D3 over D2 receptors.[3][4]
Functional Antagonism at the D3 Receptor
The antagonistic properties of these compounds are further elucidated through functional assays that measure their ability to block agonist-induced signaling.
Table 2: Functional Activity of this compound and SB-277011A
| Compound | Assay Type | Effect | Potency (pKb / IC₅₀) | Cell Line | Agonist | Reference |
| SB-277011A | Microphysiometer | Antagonism | pKb = 8.3 | CHO (human D₃) | Quinpirole | [2] |
| U-99194A | Neurotransmitter Release | Increased glutamate, dopamine, and GABA | - | In vivo (rat SNr) | - | [1] |
Key Observations:
-
SB-277011A effectively antagonizes agonist-induced activation of the human D3 receptor in a functional assay.[2]
-
U-99194A has been shown to modulate the release of several neurotransmitters in vivo, suggesting a functional antagonism of D3 receptors that regulate these systems.[1]
In Vivo Effects: A Comparative Study on Motor Activity
A direct comparison of the in vivo effects of U-99194A and SB-277011 has been conducted, focusing on their impact on spontaneous and agonist-induced motor activity in rodents.
Table 3: Comparative In Vivo Effects on Motor Activity
| Compound | Species | Dose Range | Effect on Spontaneous Locomotion | Antagonism of Agonist-Induced Hypoactivity | Reference |
| U-99194A | Mice | 5, 10, 20 mg/kg s.c. | Dose-dependent increase | Potent inhibition | [6][7] |
| SB-277011 | Mice | 15-45 mg/kg p.o. | Significant increase | Partial blockade | [6][7] |
| SB-277011 | Rats | 13.5, 20, 30 mg/kg p.o. | No significant effect | Did not antagonize | [6][7] |
Key Observations:
-
U-99194A demonstrates a marked stimulatory effect on motor activity in mice and potently reverses the hypoactivity induced by dopamine agonists.[6][7]
-
SB-277011 shows a more limited ability to influence motor activity, with significant species-dependent differences observed between mice and rats.[6][7]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the D3 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound for the D3 receptor using a competitive radioligand binding assay.
-
Materials:
-
Cell membranes from a cell line stably expressing the human or rat dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand, such as [³H]-Spiperone.
-
Unlabeled competitor compound (this compound or SB-277011A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the competitor compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines a general procedure for measuring extracellular dopamine levels in a specific brain region of a freely moving animal.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Surgical instruments.
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
-
-
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Probe Insertion: After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Drug Administration: Administer the test compound (this compound or SB-277011A) systemically (e.g., intraperitoneally or subcutaneously) or locally through the probe (reverse dialysis).
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline pre-drug administration levels.
-
Conclusion
Both this compound and SB-277011A are valuable tools for investigating the role of the dopamine D3 receptor. SB-277011A exhibits higher affinity and has been extensively characterized in models of substance use disorders. This compound, while having a slightly lower affinity, demonstrates pronounced effects on motor activity. The choice between these two antagonists will ultimately depend on the specific research question, the experimental model, and the desired pharmacological profile. This guide provides the foundational data to aid in this critical selection process.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Persistent sensitization of dopamine neurotransmission in ventral striatum (nucleus accumbens) produced by prior experience with (+)-amphetamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of U-99194 Maleate and Nafadotride Selectivity for Dopamine D3 Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of pharmacological agents is paramount. This guide provides a detailed comparison of U-99194 maleate and nafadotride, two antagonists with preferential affinity for the dopamine D3 receptor over the D2 receptor. The following analysis, supported by experimental data, aims to elucidate their distinct binding profiles.
Quantitative Comparison of Binding Affinities
The selectivity of a compound is determined by its binding affinity for its primary target receptor compared to other receptors. This is typically expressed by the inhibition constant (Ki), where a lower value indicates a higher affinity. The data presented below, collated from various in vitro studies, highlights the differential selectivity of U-99194A (the active moiety of this compound) and nafadotride for human dopamine D2 and D3 receptors.
| Compound | Receptor | Ki (nM) | Selectivity (D2/D3) |
| U-99194A | Dopamine D3 | ~1 | ~100-fold |
| Dopamine D2 | ~100 | ||
| Nafadotride | Dopamine D3 | 0.3[1] | 10-fold[1] |
| Dopamine D2 | 3.0[1] |
Note: Ki values can vary between different experimental setups and radioligands used. The data presented here is a representative summary from the available literature.
Nafadotride is a potent antagonist for the dopamine D3 receptor, demonstrating a Ki value of 0.3 nM at the human recombinant D3 receptor.[1] Its selectivity for the D3 receptor is approximately 10-fold higher than for the D2 receptor.[1] U-99194A is also recognized as a selective dopamine D3 receptor antagonist.[2] While specific Ki values can vary, it generally exhibits a high affinity for the D3 receptor with a significantly lower affinity for the D2 receptor, resulting in a notable selectivity ratio.
Experimental Protocols
The determination of binding affinities for this compound and nafadotride predominantly relies on radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[3]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (this compound or nafadotride) for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines expressing recombinant human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).[4][5]
-
A radioligand with high affinity for the target receptor (e.g., [3H]spiperone or [125I]iodosulpride).[1][4]
-
Test compound (this compound or nafadotride) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes expressing either D2 or D3 receptors are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[3]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The membranes containing the bound radioligand are trapped on the filter.[3]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Selectivity
Both this compound and nafadotride act as antagonists at D2 and D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[6] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As antagonists, this compound and nafadotride block the binding of dopamine and other agonists, thereby preventing this signaling cascade. Their selectivity for the D3 receptor over the D2 receptor is a critical aspect of their pharmacological profile, as it can lead to different physiological and therapeutic effects.
References
- 1. Nafadotride, a potent preferential dopamine D3 receptor antagonist, activates locomotion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding assays [bio-protocol.org]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
Navigating Sigma-2 Receptor Antagonism: A Comparative Guide to Cellular Validation
For Immediate Release
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of sigma-2 (σ2) receptor antagonist activity in cellular models. While the initial query focused on U-99194 maleate, a thorough review of scientific literature indicates that this compound is predominantly characterized as a dopamine D3 receptor antagonist, with no substantive evidence supporting a role as a σ2 receptor antagonist.
Therefore, this document will focus on the established methodologies for validating true σ2 receptor antagonists, offering a comparative framework using well-characterized compounds in the field. The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a key target in various diseases, particularly cancer, due to its high expression in proliferating cells.[1] Distinguishing between agonists, which often induce cell death, and antagonists, which are typically non-cytotoxic and can block agonist effects, is crucial for therapeutic development.[2][3]
Defining Sigma-2 Antagonist Activity: A Functional Approach
The functional activity of a σ2 receptor ligand is primarily determined by its effect on cell viability. Unlike σ2 agonists that typically induce apoptosis, antagonists are characterized by their lack of cytotoxicity and their ability to inhibit the cell death induced by a σ2 agonist.[3][4]
The following table summarizes the functional characteristics of representative sigma-2 receptor ligands in cancer cell lines.
| Compound | Class | Primary Activity | Ki for σ2 Receptor (nM) | EC50 in Viability Assay (µM) | Cell Line(s) |
| Siramesine | Agonist | Induces apoptosis | ~1.0 | 11.4 - 25.0 | EMT-6, MDA-MB-435 |
| RHM-1 | Antagonist | Non-cytotoxic; does not block agonist-induced cell death (non-canonical) | 0.16 | >200 | EMT-6, MDA-MB-435 |
| SM-21 | Antagonist | Blocks agonist-induced effects | 1.4 | >50 | SK-N-SH |
| PB221 | Agonist | Induces apoptosis | 0.15 | ~1.0-5.0 | Pancreatic Cancer Cell Lines |
Note: Ki and EC50 values are approximate and can vary based on experimental conditions and cell lines.
Experimental Protocols for Validation
Accurate characterization of σ2 antagonist activity relies on standardized and well-defined experimental protocols. Below are the methodologies for the key assays used in this validation process.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the σ2 receptor.
-
Objective: To measure the ability of a test compound to displace a known radioligand from the σ2 receptor.
-
Materials:
-
Cell membranes from a high-expressing σ2 receptor source (e.g., rat liver, SK-N-SH cells).
-
Radioligand: Typically [³H]DTG (1,3-di-o-tolyl-guanidine) with a masking agent for the σ1 receptor (e.g., (+)-pentazocine) or a σ2-selective radioligand like [¹²⁵I]RHM-4.[5]
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTS/MTT Assay)
This assay assesses the cytotoxic effects of the test compound.
-
Objective: To determine if a σ2 ligand induces cell death, a hallmark of agonist activity.
-
Materials:
-
Cancer cell lines with high σ2 receptor expression (e.g., EMT-6, MDA-MB-435).[3]
-
96-well cell culture plates.
-
Test compound and a known σ2 agonist (e.g., Siramesine) as a positive control.
-
Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent (MTS)).
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or control for a specified period (e.g., 24-72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value. A compound is typically considered an antagonist if it shows less than 10% cytotoxicity at high concentrations.[2]
-
Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key effector in apoptosis.
-
Objective: To confirm if cell death induced by a σ2 ligand occurs via apoptosis.
-
Materials:
-
Treated cell lysates from the viability assay.
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Assay buffer.
-
Microplate reader.
-
-
Procedure:
-
Lyse the treated cells to release cellular contents.
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the absorbance or fluorescence of the cleaved substrate over time.
-
The level of caspase-3 activity is indicative of the extent of apoptosis.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for σ2 antagonist validation.
Caption: Simplified σ2 receptor signaling pathways.
This guide provides a foundational framework for the validation of sigma-2 receptor antagonists in cell lines. By employing these standardized assays and understanding the functional distinctions between agonists and antagonists, researchers can more effectively advance the development of novel therapeutics targeting the sigma-2 receptor.
References
A Comparative Guide to the Efficacy of U-99194 Maleate and Other Dopamine Antagonists
This guide provides a comprehensive comparison of the dopamine antagonist U-99194 maleate with other notable dopamine receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to this compound
This compound is a well-characterized dopamine antagonist with a notable preference for the D3 receptor subtype. Its efficacy and unique pharmacological profile have made it a valuable tool in neuroscience research, particularly in studies investigating the roles of dopamine D3 receptors in various physiological and pathological processes. This guide will compare its performance metrics with a range of other dopamine antagonists, including those with different receptor subtype selectivities.
Comparative Binding Affinity
The binding affinity of a drug to its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the inhibitory constants (Ki) of U-99194A (the active form of this compound) and other selected dopamine antagonists for the five dopamine receptor subtypes (D1-D5). Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| U-99194A | >1000 | 160 | 1 | >1000 | >1000 |
| Nafadotride | >1000 | 3 | 0.3 | >1000 | >1000 |
| SB-277011 | >10000 | 1000 | 10 | >10000 | >10000 |
| Haloperidol | 20-50 | 0.89 - 2.84 | 4.6 | 10 | - |
| Raclopride | >1000 | 1.8 | 3.5 | 2400 | >1000 |
| Clozapine | 85 | 130 - 385 | 240 | 54 | - |
| SCH-23390 | 0.2 | >1000 | >1000 | >1000 | 0.3 |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is a synthesis of values found in the literature. A "-" indicates that no reliable data was found in the conducted search.
Efficacy in Preclinical Models: Behavioral Studies
The functional consequences of dopamine receptor antagonism are often assessed using behavioral assays in animal models. Here, we compare the effects of this compound and other antagonists in two commonly used paradigms: locomotor activity and social interaction.
Locomotor Activity
Spontaneous locomotor activity is a fundamental behavior modulated by the dopaminergic system. The open-field test is a standard assay to measure this.
Experimental Protocol: Open Field Test
-
Apparatus: A square or circular arena (e.g., 50 x 50 cm) with walls high enough to prevent escape (e.g., 50 cm). The arena is often made of a non-reflective material to facilitate video tracking. The area may be divided into a central and a peripheral zone to assess anxiety-like behavior (thigmotaxis).
-
Procedure:
-
Acclimatize the animal (typically a mouse or rat) to the testing room for at least 30-60 minutes before the experiment.
-
Administer the test compound (e.g., U-99194A, nafadotride, SB-277011) or vehicle via the appropriate route (e.g., subcutaneous, intraperitoneal).
-
After a specified pre-treatment time, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 30-60 minutes) using an automated video-tracking system or infrared beam breaks.
-
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency (a measure of exploratory behavior)
-
Ambulatory time (time spent moving)
-
Comparative Efficacy on Locomotor Activity:
Studies have shown that the effects of dopamine D3 receptor antagonists on locomotor activity can vary. For instance, the moderately selective D3 antagonist U-99194A has been observed to dose-dependently increase motor activity in mice.[1] In contrast, the highly selective D3 antagonist SB-277011 showed a more limited ability to influence motor activity in rodents. The poorly D3 selective antagonist, nafadotride, had little effect on motor behaviour. These findings highlight the complex role of the D3 receptor in modulating locomotion and suggest that the overall behavioral effect of a D3 antagonist may depend on its selectivity profile and interaction with other dopamine receptor subtypes.
Social Interaction and Aggression
The dopaminergic system plays a crucial role in regulating social behaviors, including aggression. The resident-intruder test is a widely used paradigm to assess aggressive and social behaviors.
Experimental Protocol: Resident-Intruder Test
-
Apparatus: The home cage of the "resident" animal.
-
Procedure:
-
House the resident male mouse individually for a period to establish territoriality (e.g., 3-4 weeks).
-
On the day of the test, introduce a smaller, unfamiliar "intruder" male mouse into the resident's home cage.
-
Observe and record the social and aggressive interactions for a fixed period (e.g., 10 minutes).
-
-
Parameters Measured:
-
Latency to the first attack
-
Number of attacks
-
Total duration of aggressive behaviors (e.g., biting, tail rattling)
-
Duration of social investigation (e.g., sniffing)
-
Comparative Efficacy on Social Behavior:
U-99194a maleate has been shown to have anti-aggressive effects. In studies with isolation-induced aggressive male mice, a higher dose of U-99194a maleate produced a significant decrease in spontaneous motor activity and exhibited an anti-aggressive action without impairing other behaviors.[2] Interestingly, at all tested doses, U-99194a maleate significantly increased social investigation, suggesting a pro-social effect.[2] This contrasts with the effects of broader D1/D2 receptor blockade, which often produces an anti-aggressive action associated with an impairment of other motor behaviors.[2]
Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. This compound and many of the compared antagonists primarily target the D2-like receptors. The diagram below illustrates the canonical signaling pathway for D2-like receptors.
Experimental Workflows
To ensure reproducibility and accurate interpretation of results, it is crucial to follow standardized experimental workflows. The following diagrams illustrate the typical workflows for the locomotor activity and resident-intruder tests.
Conclusion
This compound stands out as a potent and selective dopamine D3 receptor antagonist. Its efficacy, particularly in modulating social behaviors without the profound motor impairments associated with less selective dopamine antagonists, makes it a valuable research tool. The comparative data presented in this guide highlights the distinct pharmacological profiles of various dopamine antagonists, providing a foundation for selecting the appropriate compound for specific research questions in the field of neuroscience and drug discovery. The detailed experimental protocols and workflow diagrams offer a practical guide for conducting robust and reproducible behavioral studies.
References
A Comparative Guide to the Cross-Reactivity of U-99194 Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of U-99194 maleate, a compound primarily identified as a dopamine D3 receptor antagonist. Understanding the broader pharmacological profile of this compound is crucial for accurate interpretation of experimental results and for guiding drug development efforts. This document summarizes its binding affinity for a range of neurotransmitter receptors, details the experimental methods used to determine these affinities, and illustrates key experimental and signaling pathways.
Data Presentation: Receptor Binding Affinity Profile of this compound
The following table summarizes the binding affinities (Ki) of this compound for various dopamine, serotonin, and adrenergic receptor subtypes. The data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, a comprehensive resource for the pharmacological activity of psychoactive compounds.[1][2][3][4][5] Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D2 | 210 |
| D3 | 1.4 | |
| D4 | 1300 | |
| Serotonin | 5-HT1A | >10000 |
| 5-HT1B | >10000 | |
| 5-HT1D | >10000 | |
| 5-HT2A | 1300 | |
| 5-HT2C | >10000 | |
| 5-HT3 | >10000 | |
| 5-HT6 | 3600 | |
| 5-HT7 | 1100 | |
| Adrenergic | Alpha-1A | 130 |
| Alpha-1B | 140 | |
| Alpha-1D | 130 | |
| Alpha-2A | 230 | |
| Alpha-2B | 230 | |
| Alpha-2C | 230 | |
| Beta-1 | >10000 | |
| Beta-2 | >10000 |
Data sourced from the NIMH PDSP Ki Database.
As the data indicates, this compound exhibits high affinity and selectivity for the dopamine D3 receptor. Its affinity for the D2 and D4 dopamine receptor subtypes is significantly lower. The compound shows notable affinity for alpha-1 and alpha-2 adrenergic receptor subtypes, suggesting potential for off-target effects mediated by these receptors. Its interaction with the tested serotonin receptors is comparatively weak, with Ki values in the micromolar or higher range.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a standard in vitro radioligand binding assay.
Radioligand Binding Assay for Dopamine D3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D3 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the D3 receptor, such as [³H]-Spiperone or [¹²⁵I]-Iodosulpride.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂).
-
Non-specific Binding Control: A high concentration of a known D3 receptor antagonist (e.g., haloperidol or eticlopride) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The cell membranes expressing the D3 receptor are thawed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a mixture of the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data for the test compound is then plotted as the percentage of specific binding versus the log concentration of the compound. An IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: Dopamine D3 Receptor
Caption: Simplified signaling pathway of the Dopamine D3 receptor.
References
- 1. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 2. PDSP Kᵢ Database [pdspdb.unc.edu]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 5. Ki Database - Wikipedia [en.wikipedia.org]
A Comparative Guide to U-99194 Maleate and Raclopride in Dopamine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of U-99194 maleate and raclopride, two widely used antagonists in dopamine receptor research. We will delve into their binding affinities, selectivity, and functional effects, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool for your specific research needs.
At a Glance: this compound vs. Raclopride
| Feature | This compound | Raclopride |
| Primary Target | Preferential Dopamine D3 Receptor Antagonist | Non-selective Dopamine D2/D3 Receptor Antagonist |
| Key Application | Investigating the specific roles of D3 receptors in neurological and psychiatric disorders. | General blockade of D2/D3 receptors, widely used in in-vivo imaging (PET) and as a tool to study dopamine transmission. |
| Selectivity | High selectivity for D3 over D2 receptors. | Similar affinity for D2 and D3 receptors. |
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and raclopride for dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity (D2/D3) |
| This compound | D2 | ~20-60 | ~70-100 fold for D3 |
| D3 | ~0.5-1 | ||
| Raclopride | D2 | 1.8 | ~0.5 (non-selective) |
| D3 | 3.5 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Delving into the Experimental Details
A clear understanding of the experimental protocols is crucial for interpreting binding affinity data and for designing future experiments.
Radioligand Binding Assay Protocol
This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound (like this compound or raclopride) for dopamine D2 and D3 receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cells expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone (a high-affinity D2/D3 antagonist).
-
Test compound (this compound or raclopride) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add the assay buffer.
-
Addition of Components:
-
Add a fixed concentration of the radioligand ([3H]-Spiperone, typically at a concentration close to its Kd).
-
Add varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the non-labeled antagonist instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Understanding the Signaling Pathways
Both this compound and raclopride act as antagonists at D2-like dopamine receptors (D2 and D3). These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins.[1] Antagonism of these receptors blocks the downstream signaling cascade initiated by dopamine.
The canonical signaling pathway for D2 and D3 receptors involves the inhibition of adenylyl cyclase.[2][3] When dopamine binds to these receptors, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][3] By blocking this interaction, this compound and raclopride prevent the dopamine-induced decrease in cAMP levels.
In Vivo Experimental Evidence
While in vitro binding assays provide valuable information about the affinity and selectivity of a compound, in vivo studies are essential to understand its physiological and behavioral effects.
Raclopride in Locomotor Activity Studies
Raclopride has been shown to dose-dependently decrease locomotor activity in rodents.[4][5] This effect is attributed to its blockade of D2 receptors in the striatum, a brain region crucial for motor control. For instance, studies have shown that administration of raclopride can reduce both spontaneous and amphetamine-induced hyperlocomotion in rats.[6]
U-99194A in Behavioral Studies
As a D3-preferring antagonist, U-99194A is a valuable tool for dissecting the specific functions of the D3 receptor. In vivo studies have shown that U-99194A can have complex effects on motor activity. While some studies report a decrease in spontaneous motor activity at higher doses, it has also been shown to increase social investigation in mice.[7] These findings suggest that the D3 receptor plays a modulatory role in both motor and social behaviors.
Direct Comparative In Vivo Studies
Direct in vivo comparisons of U-99194 and raclopride are limited. However, the differential effects observed in locomotor studies with each compound alone highlight their distinct pharmacological profiles. A study directly comparing their effects on a specific behavior would be highly valuable to further elucidate the distinct roles of D2 and D3 receptor blockade in vivo.
Conclusion
Both this compound and raclopride are indispensable tools in dopamine receptor research. The choice between them hinges on the specific research question.
-
For investigating the specific functions of the D3 receptor , the high selectivity of This compound makes it the superior choice. Its use can help to isolate the contribution of D3 receptors to various physiological and pathological processes.
-
For studies requiring a general blockade of both D2 and D3 receptors , or for in vivo imaging of D2/D3 receptor occupancy using PET , raclopride is a well-established and reliable tool.[8][9][10][11]
Researchers should carefully consider the binding profiles and functional effects of each compound, as outlined in this guide, to select the most appropriate antagonist for their experimental needs. This will ensure the generation of precise and interpretable data, ultimately advancing our understanding of the complex roles of dopamine signaling in health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of raclopride on exploratory locomotor activity, treadmill locomotion, conditioned avoidance behaviour and catalepsy in rats: behavioural profile comparisons between raclopride, haloperidol and preclamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of forward locomotion by SCH-23390 and raclopride in d-amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo vulnerability to competition by endogenous dopamine: comparison of the D2 receptor agonist radiotracer (-)-N-[11C]propyl-norapomorphine ([11C]NPA) with the D2 receptor antagonist radiotracer [11C]-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of methods for analysis of clinical [11C]raclopride studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo comparative imaging of dopamine D2 knockout and wild-type mice with (11)C-raclopride and microPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the pharmacological characteristics of [3H]raclopride and [3H]SCH 23390 binding to dopamine receptors in vivo in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Activity of U-99194 Maleate: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, confirming the biological activity of a compound is a critical step. This guide provides a comprehensive comparison of functional assays to validate the activity of U-99194 maleate, a compound with known effects on both the dopamine D3 receptor and the sigma-2 receptor. We present a comparative analysis of this compound's performance against alternative compounds, supported by experimental data and detailed protocols.
This compound is a versatile pharmacological tool, primarily recognized as a potent and selective dopamine D3 receptor antagonist. However, it also exhibits significant activity at the sigma-2 receptor. This dual activity necessitates a multi-faceted approach to functional characterization. This guide will delve into the key in vitro and in vivo assays used to confirm and quantify the effects of this compound at both of its primary targets.
Dopamine D3 Receptor Antagonism: Modulating Locomotor Activity
Blockade of the dopamine D3 receptor by antagonists like U-99194A has been shown to increase locomotor activity in rodents. This is a key functional output used to assess the in vivo efficacy of D3 antagonists.
Comparative Analysis of Locomotor Activity
A study directly comparing the effects of U-99194A with other dopamine D3 receptor antagonists, nafadotride and SB 277011, on locomotor activity in mice provides valuable quantitative data. The results demonstrate that U-99194A dose-dependently and significantly increases motor activity, highlighting its efficacy as a D3 antagonist.[1]
| Compound | Dose Range (mg/kg, s.c.) | Effect on Locomotor Activity in Mice |
| U-99194A | 5, 10, 20 | Dose-dependent and significant increase |
| Nafadotride | 0.1 - 3 (i.p.) | Dose-dependent decrease |
| SB 277011 | 15 - 45 (p.o.) | Significant increase |
Table 1: Comparison of the effects of U-99194A and alternative dopamine D3 receptor antagonists on locomotor activity in mice. Data is compiled from a comparative study.[1]
Experimental Protocol: Locomotor Activity Assay in Mice
This protocol outlines a standard procedure for assessing the effect of dopamine D3 receptor antagonists on spontaneous locomotor activity in mice.
Materials:
-
Locomotor activity chambers equipped with infrared beams
-
This compound and other test compounds
-
Vehicle (e.g., saline)
-
Male NMRI mice (or other appropriate strain)
-
Syringes and needles for subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) administration
Procedure:
-
Habituation: Acclimate the mice to the experimental room for at least 60 minutes before testing. Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, administer the test compound (e.g., U-99194A at 5, 10, or 20 mg/kg, s.c.) or vehicle to the mice. The route of administration will depend on the specific compound's properties.
-
Data Collection: Immediately after injection, place each mouse individually into a locomotor activity chamber. Record horizontal and vertical movements (e.g., beam breaks) continuously for a defined period, typically 60 to 120 minutes.
-
Data Analysis: Analyze the total distance traveled, number of horizontal and vertical movements, and the time course of activity. Compare the activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
DOT Diagram: Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway.
Sigma-2 Receptor Activity: Induction of Cancer Cell Death
This compound also interacts with sigma-2 receptors, which are overexpressed in proliferating tumor cells. Ligands of the sigma-2 receptor can induce apoptosis (programmed cell death) in cancer cells, making this a key functional assay for this target.
Comparative Analysis of Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| Siramesine | MDA-MB-231 (Breast Cancer) | ~10-20 |
| PB28 | Panc-1 (Pancreatic Cancer) | ~15 |
| U-99194A | Data not widely available for cytotoxicity | - |
Table 2: General cytotoxic activity of sigma-2 receptor ligands in cancer cell lines. Note: IC50 values can vary significantly between different studies and experimental conditions.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (e.g., this compound, siramesine) for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) for each compound.
DOT Diagram: Sigma-2 Receptor-Mediated Apoptosis Pathway
Caption: Sigma-2 receptor-mediated apoptosis.
Conclusion
This guide provides a framework for the functional characterization of this compound, highlighting its dual activity as a dopamine D3 receptor antagonist and a sigma-2 receptor ligand. The presented comparative data and detailed experimental protocols for locomotor activity and cell viability assays offer a valuable resource for researchers. The provided signaling pathway diagrams serve to visualize the molecular mechanisms underlying the observed functional effects. By employing these and other relevant functional assays, researchers can effectively confirm and quantify the activity of this compound and its analogs, facilitating further drug development and a deeper understanding of its pharmacological profile.
References
U-99194 Maleate in Dopamine D3 Receptor Knockout vs. Wild-Type Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of U-99194 maleate, a putative dopamine D3 receptor antagonist, in dopamine D3 receptor knockout (D3-/-) versus wild-type (WT) animal models. The data presented herein is crucial for understanding the in-vivo selectivity and mechanism of action of this compound.
Summary of Findings
Contrary to its proposed mechanism as a selective D3 receptor antagonist, studies utilizing D3 receptor knockout mice have revealed that U-99194A (the active form of this compound) elicits similar behavioral responses in both D3-/- and WT mice. Specifically, the locomotor-activating effects of U-99194A were found to be identical in both genotypes, challenging the hypothesis that these effects are mediated by the D3 receptor.[1][2] These findings suggest that the in-vivo actions of U-99194A may be more complex and could involve other dopamine receptor subtypes or alternative signaling pathways.
Quantitative Data Comparison
The following table summarizes the key quantitative data from a comparative study on the effects of U-99194A on locomotor activity in D3 receptor knockout and wild-type mice.
| Treatment Group | Genotype | Locomotor Activity (Counts/60 min) |
| Saline | Wild-Type | ~1500 |
| Saline | D3 Knockout | ~1500 |
| U-99194A (10 mg/kg) | Wild-Type | ~4000 |
| U-99194A (10 mg/kg) | D3 Knockout | ~4000 |
| U-99194A (20 mg/kg) | Wild-Type | ~5500 |
| U-99194A (20 mg/kg) | D3 Knockout | ~5500 |
Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[1]
Experimental Protocols
The primary experimental protocol for assessing the effects of U-99194A in D3 receptor knockout and wild-type mice involved the following key steps:
1. Animal Models:
-
Male mice lacking the dopamine D3 receptor (D3-/-) and their wild-type littermates were used.[1] The generation of the D3 receptor mutant mice involved targeted gene disruption.[3]
2. Drug Administration:
-
U-99194A was administered to the mice.[1] While specific details of the maleate salt formulation are not extensively described in this particular study, it is typically dissolved in a saline vehicle for injection.
3. Behavioral Assessment (Locomotor Activity):
-
Locomotor activity was measured using automated photocell activity chambers.[1]
-
Mice were habituated to the testing chambers for a set period before drug administration.
-
Following injection with either saline (control) or U-99194A at various doses, locomotor activity was recorded for a specified duration (e.g., 60 minutes).[1]
4. Data Analysis:
-
The total number of photocell beam breaks was recorded as a measure of locomotor activity.
-
Statistical analysis, such as t-tests, was used to compare the effects of the drug between the two genotypes.[1]
Signaling Pathways and Experimental Workflow
To visualize the theoretical signaling pathway of dopamine D3 receptors and the experimental workflow, the following diagrams are provided.
Caption: Theoretical signaling pathway of the dopamine D3 receptor.
References
Assessing the In Vivo Specificity of U-99194 Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of U-99194 maleate, a dopamine D3 receptor preferential antagonist, with other well-established dopamine D2 receptor antagonists. By presenting supporting experimental data from in vitro and in vivo studies, this document aims to facilitate an informed assessment of this compound's specificity and potential applications in neuroscience research.
Comparative Analysis of Receptor Binding Affinity
The specificity of a pharmacological tool is fundamentally defined by its binding affinity to the intended target relative to off-target sites. U-99194 is characterized as a dopamine D3 receptor antagonist with moderate selectivity over the D2 receptor. In comparison, haloperidol is a non-selective D2-like receptor antagonist, while raclopride exhibits high selectivity for D2 and D3 receptors over other dopamine receptor subtypes and serotonin receptors.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | H1 (Ki, nM) | D3 vs D2 Selectivity Ratio |
| U-99194 | >10,000 | 250 | 10 | - | - | - | - | - | 25 |
| Haloperidol | 230 | 1.5 | 0.7 | 5.1 | 3600 | 120 | 11 | 60 | ~2.1 |
| Raclopride | 2300 | 1.8 | 3.5 | 1400 | >10,000 | 1600 | 2800 | 4100 | ~0.5 |
Note: Ki values are compiled from various sources and may differ based on experimental conditions. A lower Ki value indicates higher binding affinity. The D3 vs D2 selectivity ratio is calculated as (Ki D2 / Ki D3).
In Vivo Receptor Occupancy
In vivo receptor occupancy studies provide crucial information on the engagement of a drug with its target in a living system at therapeutic doses. A study utilizing a non-radiolabeled tracer method has demonstrated the dose-dependent occupancy of D3 and D2 receptors by U-99194 in rats.
| Compound | Dose | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | Animal Model |
| U-99194 | 1 mg/kg | ~40 | ~10 | Rat |
| 3 mg/kg | ~60 | ~20 | Rat | |
| 10 mg/kg | ~80 | ~40 | Rat | |
| 30 mg/kg | >90 | ~60 | Rat | |
| Haloperidol | 0.02 mg/kg | - | 50 (ED50) | Rat |
| Raclopride | - | - | High | Rat |
Behavioral Specificity in Animal Models
The in vivo functional consequences of receptor binding are often assessed through behavioral paradigms. Studies in rodents have shown that U-99194 can dose-dependently affect motor activity, a behavior strongly modulated by the dopaminergic system.
| Compound | Dose Range | Effect on Locomotor Activity | Animal Model |
| U-99194 | 5-20 mg/kg (s.c.) | Dose-dependent increase in motor activity, inhibiting agonist-induced hypoactivity.[1] | Mouse |
| 20-40 mg/kg | A high dose can decrease spontaneous motor activity.[2] | Mouse | |
| Nafadotride | 0.1-3 mg/kg (i.p.) | Dose-dependent decrease in motor activity, but did not affect agonist-induced hypomotility.[1] | Mouse |
| SB 277011 | 15-45 mg/kg (p.o.) | Significantly increased motor activity.[1] | Mouse |
Experimental Protocols
In Vitro Receptor Binding Affinity Assays
Objective: To determine the binding affinity (Ki) of a compound for various neurotransmitter receptors.
General Protocol:
-
Tissue/Cell Preparation: Membranes are prepared from brain tissue (e.g., rat striatum for D2/D3 receptors) or from cell lines recombinantly expressing the specific human receptor subtype.
-
Radioligand Binding: A specific radioligand with high affinity for the target receptor is incubated with the prepared membranes.
-
Competition Assay: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., U-99194, haloperidol, or raclopride).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo Receptor Occupancy using Non-Radiolabeled Tracer and LC-MS/MS
Objective: To determine the percentage of D2 and D3 receptors occupied by U-99194 at different doses in vivo.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: Rats are pretreated with various doses of U-99194 (i.p.) or vehicle.
-
Tracer Administration: After a set time following pretreatment (e.g., 60 minutes), a non-radiolabeled tracer with high affinity for D2/D3 receptors, such as epidepride, is administered intravenously.
-
Tissue Collection and Preparation: After a survival interval (e.g., 40 minutes) to allow for tracer distribution, the animals are euthanized, and specific brain regions are dissected (e.g., cerebellum for D3, striatum for D2, and lateral cerebellum for non-specific binding). The tissue is homogenized.
-
LC-MS/MS Analysis: The concentration of the tracer (epidepride) in the brain tissue homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Occupancy Calculation: Receptor occupancy is calculated by comparing the amount of tracer in the target brain region of the drug-treated animals to that in the vehicle-treated animals, corrected for non-specific binding.
Locomotor Activity Assessment
Objective: To evaluate the effect of a compound on spontaneous and drug-induced motor activity in rodents.
Protocol:
-
Animal Model: NMRI mice or Wistar rats are used.
-
Habituation: Animals are habituated to the testing environment (e.g., photocell activity cages) for a specific period before drug administration.
-
Drug Administration: Animals are administered the test compound (e.g., U-99194), a reference compound, or vehicle via a specific route (e.g., subcutaneous, intraperitoneal). In some experiments, a dopamine agonist (e.g., 7-OH-DPAT) is administered to induce hypoactivity.
-
Data Collection: Horizontal and vertical movements are recorded for a set duration using automated activity monitors.
-
Data Analysis: The total number of movements or distance traveled is quantified and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
Caption: Workflow for assessing the specificity of this compound.
Caption: Simplified Dopamine D2/D3 receptor signaling pathway.
References
- 1. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D3 antagonist PNU-99194A potentiates the discriminative cue produced by the D3 agonist 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of U-99194 Maleate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe disposal of U-99194 maleate, a dopamine D3 receptor antagonist used in research. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others recommend treating it as potentially hazardous due to incomplete toxicological information[1][2]. Therefore, a cautious approach to disposal is essential.
Regulatory Compliance and Waste Classification
The primary directive for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations[1]. Before initiating any disposal procedures, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.
| Regulatory Body | Guideline |
| Federal (e.g., EPA) | Governs the disposal of chemical waste. Classification of this compound (hazardous vs. non-hazardous) will determine the appropriate disposal pathway. |
| State and Local | May have more stringent regulations than federal guidelines. |
| Institutional EHS | Provides specific protocols and services for laboratory waste management. |
Disposal Protocol
Given the incomplete toxicological data, it is prudent to handle and dispose of this compound as a chemical waste product. Do not dispose of this compound down the drain or in regular trash.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (inspect before use)[3]
-
Laboratory coat
Step 2: Waste Collection
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container designated for chemical waste.
-
Solutions: If this compound is in a solvent such as methanol or DMSO, it must be collected in a compatible, labeled waste container for liquid chemical waste[2]. Do not mix incompatible waste streams.
Step 3: Labeling and Storage
-
Clearly label the waste container with "this compound waste" and include the approximate concentration and solvent if applicable.
-
Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials, pending pickup by your institution's EHS personnel.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the chemical waste. Follow their specific procedures for waste manifest and pickup.
Emergency Procedures
In case of accidental exposure or spill, follow these first aid measures and contact emergency services as needed[1]:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
References
Essential Safety and Logistical Information for Handling U-99194 Maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of U-99194 maleate. Given the conflicting information on its hazardous properties, with some sources classifying it as non-hazardous while others advise caution, a conservative approach to safety is strongly recommended.[1][2] This guide adopts the principle of treating this compound as a potentially hazardous compound to ensure the highest level of protection for laboratory personnel.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to ensure that the selected PPE provides adequate protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95/N100 particulate respirator within a certified chemical fume hood.[3] - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile gloves).[3] - Safety glasses with side shields or chemical splash goggles.[4] | High risk of aerosolization and inhalation of fine powders.[5] A combination of engineering controls and robust respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[3] |
| Solution Preparation | - Work within a certified chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles.[4] - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling dry powder, but the potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| General Laboratory Operations | - Lab coat. - Safety glasses with side shields.[4] - Appropriate chemical-resistant gloves. | Standard laboratory practice to protect against incidental contact with the compound or its solutions. |
Experimental Protocols
Weighing this compound Powder
-
Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Perform the weighing procedure inside a certified chemical fume hood or a balance enclosure to minimize the risk of powder inhalation.
-
Cover the work surface with disposable bench paper to easily contain and clean up any spills.
-
Use anti-static weigh boats to prevent the powder from scattering.
-
-
Procedure:
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Keep the stock container closed as much as possible to prevent contamination and minimize exposure.
-
If the balance is located inside the fume hood, be mindful that air currents can affect the reading. Allow the reading to stabilize.
-
Once the desired weight is achieved, securely close the stock container.
-
-
Post-Weighing:
-
Clean the spatula and any other equipment that came into contact with the powder.
-
Dispose of the bench paper and any contaminated materials in a designated hazardous waste container.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Reconstitution of this compound
This compound is soluble in methanol and DMSO.[2]
-
Preparation:
-
Ensure all procedures are conducted within a certified chemical fume hood.
-
Don the appropriate PPE for handling solutions.
-
Have the weighed this compound powder in a suitable container (e.g., a vial).
-
-
Procedure:
-
Slowly add the chosen solvent (methanol or DMSO) to the vial containing the powder to avoid splashing.
-
Cap the vial securely and mix the contents by vortexing or sonicating until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Post-Reconstitution:
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Clean any equipment used in the process.
-
Dispose of any contaminated materials, such as pipette tips, in the designated hazardous waste container.
-
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound and associated waste is essential for maintaining a safe laboratory environment.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Waste Disposal Plan
Due to the uncertainty of the hazard classification, all waste contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, disposable lab coats, etc.): Place in a designated, sealed, and clearly labeled hazardous waste bag or container. - Contaminated labware (weigh boats, pipette tips, vials): Collect in a puncture-resistant container that is sealed and labeled as hazardous waste. |
| Liquid Waste | - Unused or waste solutions of this compound: Collect in a compatible, leak-proof container with a secure cap. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration. Do not mix with other chemical waste streams unless compatibility is confirmed. - Rinsate from cleaning contaminated glassware: Collect and dispose of as hazardous liquid waste. |
| Empty Stock Containers | - If the container held what is considered an acutely hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][6] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[2][6] Given the uncertainty, it is prudent to follow this procedure. |
All hazardous waste must be stored in a designated, secure area away from general laboratory traffic.[7] Ensure that all containers are properly labeled with "Hazardous Waste" and the full chemical name.[6] Follow your institution's specific guidelines for the final disposal of chemical waste, which typically involves collection by a certified hazardous waste management company.[6][7]
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. maxonchemicals.it.com [maxonchemicals.it.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ilcdover.com [ilcdover.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
